JTE-151
Beschreibung
Eigenschaften
Molekularformel |
C26H30ClN3O5 |
|---|---|
Molekulargewicht |
499.992 |
IUPAC-Name |
(S)-6-((2-Chloro-4-methylphenyl)amino)-4-(4'-cyclopropyl-5-isobutyl-[3,5'-biisoxazol]-3'-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C26H30ClN3O5/c1-14(2)10-18-13-21(29-34-18)26-24(16-5-6-16)25(30-35-26)17(7-9-23(32)33)12-22(31)28-20-8-4-15(3)11-19(20)27/h4,8,11,13-14,16-17H,5-7,9-10,12H2,1-3H3,(H,28,31)(H,32,33)/t17-/m0/s1 |
InChI-Schlüssel |
PNYLCKXRNBEDMB-KRWDZBQOSA-N |
SMILES |
O=C(O)CC[C@H](C1=NOC(C2=NOC(CC(C)C)=C2)=C1C3CC3)CC(NC4=CC=C(C)C=C4Cl)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JTE-151; JTE 151; JTE151 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JTE-151: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-151 is a novel, orally available small molecule that acts as a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ).[1][2] By directly targeting the ligand-binding domain of RORγ, this compound effectively modulates the transcriptional activity of this key nuclear receptor, leading to the suppression of T helper type 17 (Th17) cell differentiation and function. This targeted action on the Th17 pathway, a critical driver of various autoimmune and inflammatory conditions, positions this compound as a promising therapeutic agent for diseases such as psoriasis and rheumatoid arthritis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: RORγ Antagonism
This compound functions as an antagonist of RORγ, a nuclear receptor that plays a pivotal role in the development and activation of Th17 cells.[1][2] The primary mechanism involves the binding of this compound to the U-shaped ligand-binding pocket of the RORγ ligand-binding domain (LBD).[1][4] This binding event induces a conformational change in the receptor, specifically causing a shift in helix H11 of the LBD.[1]
This structural alteration has two key consequences:
-
Dissociation of Co-activator Peptides: this compound binding leads to the displacement of co-activator molecules that are essential for initiating the transcription of RORγ target genes.[1][2]
-
Recruitment of Co-repressor Peptides: Concurrently, the conformational change facilitates the recruitment of co-repressor complexes to the RORγ LBD.[1][2]
The net result of these actions is the potent inhibition of the transcriptional activity of RORγ.[1][2]
Downstream Signaling Pathway: Suppression of Th17 Cell Activity
The antagonism of RORγ by this compound directly impacts the Th17 cell signaling pathway. RORγ is the master transcriptional regulator for the differentiation of naive CD4+ T cells into Th17 cells. By inhibiting RORγ, this compound effectively suppresses this differentiation process.[1][2]
Furthermore, this compound inhibits the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) from activated helper T cells.[1][2] IL-17 is the primary effector cytokine of Th17 cells and a key mediator of inflammation in numerous autoimmune diseases. Importantly, this compound demonstrates high selectivity, as it does not affect the production of other key cytokines such as interferon-γ (IFN-γ) and IL-4, which are characteristic of Th1 and Th2 cells, respectively.[1][2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of RORγ Transcriptional Activity
| Species | IC50 (nmol/L) |
| Human | ~30 |
| Mouse | ~30 |
| Rat | ~30 |
Data from luciferase reporter gene assays.[1]
Table 2: Inhibition of Th17 Cell Differentiation
| Cell Type | Parameter | IC50 (nmol/L) |
| Mouse naive CD4+ T cells | Differentiation into Th17 cells | 32.4 ± 3.0 |
Data from in vitro cell differentiation assays.[1]
Table 3: Selectivity Profile
| Nuclear Receptor | Effect on Transcriptional Activity |
| RORα | No effect |
| RORβ | No effect |
| Other Nuclear Receptors | IC50 values >8 µmol/L |
This compound demonstrates high selectivity for RORγ.[1][5]
Experimental Protocols
The characterization of this compound's mechanism of action involved several key experimental methodologies.
Förster Resonance Energy Transfer (FRET) Assay
This assay was utilized to assess the interaction of this compound with the RORγ-LBD and its impact on co-regulator peptide binding.
-
Objective: To determine if this compound induces the dissociation of a co-activator peptide and the recruitment of a co-repressor peptide to the human RORγ-LBD.
-
Methodology:
-
The human RORγ-LBD is expressed and purified.
-
Fluorescently labeled co-activator and co-repressor peptides are synthesized.
-
The RORγ-LBD is incubated with the fluorescently labeled peptides in the presence of varying concentrations of this compound.
-
FRET signals are measured to quantify the proximity of the labeled peptides to the RORγ-LBD.
-
A decrease in FRET signal with the co-activator peptide and an increase in FRET signal with the co-repressor peptide in a concentration-dependent manner indicates antagonistic activity.
-
Luciferase Reporter Gene Assay
This assay was employed to quantify the inhibitory effect of this compound on the transcriptional activity of RORγ.
-
Objective: To determine the IC50 value of this compound for the inhibition of RORγ-mediated gene transcription.
-
Methodology:
-
Host cells are co-transfected with an expression vector for the RORγ-LBD fused to a DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.
-
Transfected cells are treated with a range of concentrations of this compound.
-
After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
The concentration of this compound that results in a 50% reduction in luciferase activity is determined as the IC50 value.
-
Below is a diagram outlining the workflow for the luciferase reporter gene assay.
In Vitro T Cell Differentiation Assay
This assay was used to evaluate the effect of this compound on the differentiation of naive CD4+ T cells into various T helper subsets.
-
Objective: To assess the selective inhibitory effect of this compound on Th17 cell differentiation.
-
Methodology:
-
Naive CD4+ T cells are isolated from mice.
-
The isolated cells are cultured under conditions that promote differentiation into Th17, Th1, Th2, or regulatory T (Treg) cells.
-
Cultures are treated with different concentrations of this compound.
-
After a period of culture, the cells are analyzed by flow cytometry to determine the percentage of cells expressing lineage-specific markers (e.g., IL-17A for Th17, IFN-γ for Th1, IL-4 for Th2, and Foxp3 for Treg).
-
A concentration-dependent decrease in the percentage of IL-17A-positive cells in the presence of this compound, without a significant effect on the other T cell subsets, demonstrates selective inhibition of Th17 differentiation.
-
Conclusion
This compound is a highly selective and potent RORγ antagonist that effectively suppresses the Th17 signaling pathway. Its mechanism of action, centered on the inhibition of RORγ transcriptional activity, leads to a reduction in Th17 cell differentiation and IL-17 production. The robust in vitro data, supported by detailed experimental methodologies, underscores the potential of this compound as a targeted therapeutic for a range of Th17-mediated autoimmune diseases. Having successfully completed Phase I clinical trials with a favorable safety and pharmacokinetic profile, this compound represents a promising candidate for further clinical development.[4][6][7]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-151: A Potent and Selective RORγ Antagonist for the Inhibition of IL-17 Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and psoriasis. The differentiation and function of Th17 cells, the primary producers of IL-17, are critically dependent on the nuclear receptor RORγ (Retinoic acid receptor-related Orphan Receptor gamma). JTE-151 is a novel, orally available small molecule that acts as a potent and selective antagonist of RORγ. By inhibiting RORγ activity, this compound effectively suppresses the differentiation of Th17 cells and subsequent IL-17 production, demonstrating significant therapeutic potential in preclinical models of autoimmune disease. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on IL-17 production, and detailed experimental protocols related to the evaluation of this compound.
Mechanism of Action: RORγ Antagonism
This compound exerts its biological effects through direct antagonism of the RORγ nuclear receptor. As a key transcription factor, RORγ is essential for the lineage determination of Th17 cells and the transcriptional activation of genes encoding IL-17A and IL-17F.[1][2] this compound binds to the ligand-binding domain of RORγ, leading to a conformational change that promotes the recruitment of co-repressors and dissociation of co-activators.[3][4] This action effectively blocks the transcriptional activity of RORγ, thereby preventing the expression of its target genes, most notably IL17A and IL17F.[1]
A key feature of this compound is its high selectivity for RORγ over other nuclear receptors, including the closely related RORα and RORβ, minimizing the potential for off-target effects.[3][5]
dot
Figure 1. this compound inhibits Th17 cell differentiation by antagonizing RORγ.
Quantitative Data on the Effect of this compound on IL-17 Production
The inhibitory activity of this compound on Th17 differentiation and IL-17 production has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Inhibition of Th17 Differentiation and Cytokine Production by this compound
| Assay | Cell Type | Stimulation | Parameter Measured | This compound Concentration | Result | Citation |
| Th17 Differentiation | Mouse Naïve CD4+ T cells | Anti-CD3/CD28 Ab, TGF-β, IL-6 | % of IL-17A+ cells | IC50 | 32.4 ± 3.0 nM | [3] |
| IL-17 Production | Human Helper T cells | Anti-CD3/CD28 Ab | IL-17 Concentration | Concentration-dependent | Significant Inhibition | [3] |
| IL-17A Production | Mouse Splenocytes | IL-23 | IL-17A Concentration | 10, 100, 1000 nM | Dose-dependent Inhibition | [6] |
| RORγ Transcriptional Activity | - | - | Transcriptional Activity | IC50 | >8 µM (for RORα, RORβ) | [5] |
Table 2: In Vivo Suppression of IL-17 Production and Disease Severity by this compound
| Animal Model | Species | Treatment | Parameter Measured | Result | Citation |
| Antigen-sensitized mice | Mouse | This compound (oral) | Plasma IL-17 concentration | Dose-related suppression | [1] |
| Collagen-Induced Arthritis (CIA) | Mouse | This compound (oral) | Arthritis severity, IL-17 levels | Amelioration of arthritis | [4] |
| IL-23-induced skin inflammation | Mouse | This compound (oral, dose-dependent) | Ear IL-17A levels, ear thickness | Dose-dependent inhibition of IL-17A and ear swelling | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | This compound (3 and 10 mg/kg) | IL-17 levels, clinical score | Suppression of IL-17 and reduction in paralysis severity | [8] |
Detailed Experimental Protocols
In Vitro Th17 Differentiation Assay
This protocol describes the methodology to assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells (isolated from mouse spleen)
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant mouse TGF-β and IL-6
-
This compound (in a suitable solvent, e.g., DMSO)
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorescently labeled anti-CD4 and anti-IL-17A antibodies
-
Flow cytometer
Procedure:
-
Isolate naïve CD4+ T cells from spleens of mice using magnetic-activated cell sorting (MACS).
-
Plate the isolated cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
-
Add TGF-β and IL-6 to the culture medium to induce Th17 differentiation.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
On the final day of culture, restimulate the cells with PMA and ionomycin in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cells and stain for surface CD4 expression.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
dot
Figure 2. Experimental workflow for in vitro Th17 differentiation assay.
Collagen-Induced Arthritis (CIA) Model in Mice
This protocol outlines the induction of arthritis in mice and the evaluation of this compound's therapeutic efficacy.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (for oral administration)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Immunization: Emulsify bovine type II collagen with CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified with IFA.
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting either prophylactically (from day 0) or therapeutically (after the onset of arthritis).
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Histopathology and Cytokine Analysis: At the end of the study, sacrifice the mice. Collect paws for histological examination of joint inflammation and destruction. Collect serum or tissue samples to measure IL-17 levels by ELISA.
Signaling Pathways
This compound's mechanism of action is upstream of the IL-17 signaling cascade. By preventing the production of IL-17, it abrogates the downstream inflammatory effects mediated by the IL-17 receptor (IL-17R) on target cells such as fibroblasts, endothelial cells, and keratinocytes.
dot
Figure 3. this compound acts upstream of the IL-17 signaling cascade.
Conclusion and Future Directions
This compound is a promising therapeutic candidate that potently and selectively targets the RORγ-Th17-IL-17 axis. The preclinical data strongly support its efficacy in models of autoimmune diseases. The successful completion of Phase I clinical trials suggests a favorable safety profile in humans.[8][9] Further clinical development is warranted to establish the therapeutic utility of this compound in patients with IL-17-driven inflammatory disorders. Future research should also focus on exploring potential biomarkers to identify patient populations most likely to respond to RORγ antagonist therapy.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 9. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-151: A Novel RORγ Antagonist with Therapeutic Potential in Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Autoimmune diseases, a diverse group of chronic illnesses affecting a significant portion of the population, are characterized by an aberrant immune response against the body's own tissues.[1] A key player in the pathogenesis of many of these diseases is the T helper 17 (Th17) cell, which, through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17), drives inflammation and tissue damage.[2][3][4][5] Retinoid-related orphan receptor gamma (RORγ), a nuclear receptor, is the master regulator of Th17 cell differentiation and function.[2][4][6] Consequently, targeting RORγ presents a promising therapeutic strategy for a range of autoimmune conditions, including rheumatoid arthritis and psoriasis.[3][6] JTE-151 is a novel, orally available small molecule antagonist of RORγ that has shown significant promise in preclinical studies.[2][3][5][6] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Selective RORγ Antagonism
This compound functions as a potent and selective antagonist of RORγ.[2][7] Its mechanism involves inhibiting the transcriptional activity of RORγ, which is crucial for the differentiation and activation of Th17 cells.[2][3][5][6] this compound achieves this by dissociating co-activator peptides from the RORγ ligand-binding domain (LBD) and recruiting co-repressor peptides.[2][6] This targeted action effectively suppresses the expression of Th17-related genes and the subsequent production of IL-17.[2][3][4]
A key advantage of this compound is its high selectivity for RORγ over other nuclear receptors, including RORα and RORβ, minimizing the potential for off-target effects.[2][7] Studies have shown negligible effects on the transcriptional activities of 15 other nuclear receptors, with IC50 values greater than 8 µmol/L.[7]
Preclinical Efficacy: In Vitro and In Vivo Studies
The therapeutic potential of this compound has been demonstrated in a series of in vitro and in vivo studies, with a primary focus on models of rheumatoid arthritis.
In Vitro Activity
In vitro assays have confirmed the potent and selective inhibitory effects of this compound on Th17 cell differentiation and function.
| Assay | Species | Metric | Value | Reference |
| RORγ Transcriptional Activity | Human, Mouse, Rat | IC50 | ~30 nmol/L | [2] |
| Th17 Cell Differentiation | Mouse | IC50 | 32.4 ± 3.0 nmol/L | [2] |
| IL-17 Production (Activated Human Helper T cells) | Human | IC50 | 27.7 ± 7.1 nmol/L | [2] |
| Other Nuclear Receptors (RORα, RORβ, etc.) | Human, Mouse | IC50 | >8 µmol/L | [7] |
| CYP2C8 Inhibition | - | IC50 | 6.8 μM | [1] |
| Other CYPs | - | IC50 | >10 μM | [1] |
This compound selectively inhibited the differentiation of naïve CD4+ T cells into Th17 cells without affecting their differentiation into other T helper subsets like Th1 and Th2 cells.[2][6] Furthermore, it specifically suppressed the production of IL-17 from activated human helper T cells, with no impact on the production of IFN-γ (a Th1 cytokine) or IL-4 (a Th2 cytokine).[2][6]
In Vivo Activity
Animal models of autoimmune disease have provided strong evidence for the in vivo efficacy of this compound.
| Animal Model | Treatment | Key Findings | Reference |
| Antigen-Sensitized Mice | Prophylactic (Oral, ≥1 mg/kg) | Significant inhibition of plasma IL-17 concentration. | [2] |
| Collagen-Induced Arthritis (CIA) Rats | Prophylactic (Oral, ≥1 mg/kg) | Dose-dependent suppression of hindpaw swelling and tarsal bone density loss. Significant suppression of Th17-related mRNA levels in knee synovial tissues. | [4] |
| Collagen-Induced Arthritis (CIA) Rats | Therapeutic (Oral, 30 mg/kg) | Partial inhibition of hindpaw swelling and tarsal bone density loss. Suppression of mRNA expression of RANKL and MMP-3 in addition to IL-17A and RORC. | [4] |
| Adjuvant-Induced Arthritis (AIA) Rats | Prophylactic (Oral) | Dose-dependent suppression of hindpaw swelling and tarsal bone density loss. | [4] |
| Adjuvant-Induced Arthritis (AIA) Rats | Prophylactic & Therapeutic (Oral, 30 mg/kg) | Partially suppressive effects on hindpaw swelling and tarsal bone density loss. | [4] |
| Collagen-Induced Arthritis (CIA) Mice | Co-administration with anti-TNFα antibody | Stronger effect on arthritis symptoms compared to individual administration. | [3][5] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Oral (3 and 10 mg/kg) | Suppressed IL-17 levels and reduced the number of Th17 cells in the spinal cords. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Oral (10 mg/kg) | Significantly decreased the EAE clinical score, with better efficacy than an anti-IL-17A antibody. | [1] |
These studies demonstrate that both prophylactic and therapeutic oral administration of this compound can ameliorate disease severity in established models of rheumatoid arthritis by reducing inflammation and bone destruction.[3][4][5] Notably, the combination of this compound with an anti-TNFα antibody resulted in a synergistic effect, suggesting its potential as part of a combination therapy regimen.[3][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: RORγ-mediated Th17 differentiation and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on Th17 differentiation in vitro.
Caption: Experimental workflow for evaluating this compound in a CIA animal model.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.
In Vitro Luciferase Reporter Gene Assay for RORγ Transcriptional Activity
-
Cell Line: A suitable host cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RORγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4) and another containing a luciferase reporter gene under the control of a promoter with the corresponding response element (e.g., GAL4 upstream activation sequence).
-
Compound Treatment: Transfected cells are seeded into microplates and treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the transcriptional activity of RORγ, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
In Vitro T-Cell Differentiation Assay
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: The isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
Th17 Polarization: The culture medium is supplemented with a cocktail of cytokines and antibodies to promote differentiation into Th17 cells (e.g., IL-6, TGF-β, anti-IFN-γ, and anti-IL-4).
-
Compound Treatment: this compound is added to the culture medium at various concentrations at the beginning of the culture period.
-
Flow Cytometry Analysis: After several days of culture, the cells are re-stimulated and then stained intracellularly for IL-17A. The percentage of IL-17A-positive cells is determined by flow cytometry to assess the extent of Th17 differentiation.
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animal Strain: DBA/1J mice or Lewis rats are commonly used for this model.
-
Induction of Arthritis: Animals are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster immunization is typically given 21 days later.
-
Treatment Regimen:
-
Prophylactic: Oral administration of this compound or vehicle control is initiated before or at the time of the primary immunization and continued daily.
-
Therapeutic: Treatment is initiated after the onset of clinical signs of arthritis.
-
-
Disease Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and erythema. Body weight is also recorded.
-
Terminal Analysis: At the end of the study, animals are euthanized. Paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Synovial tissues can be harvested for the analysis of gene expression of inflammatory markers (e.g., IL-17A, RORC, RANKL, MMP-3) by quantitative PCR. Tarsal bone density can be measured using micro-computed tomography (μCT).
Conclusion and Future Directions
This compound has emerged as a promising therapeutic candidate for autoimmune diseases, demonstrating potent and selective RORγ antagonism. Its ability to specifically suppress Th17 cell differentiation and function translates to significant efficacy in preclinical models of rheumatoid arthritis. The favorable selectivity profile of this compound suggests a reduced risk of off-target effects, a critical consideration for chronically administered therapies.
Further research should focus on expanding the evaluation of this compound to other Th17-mediated autoimmune diseases, such as psoriasis, inflammatory bowel disease, and multiple sclerosis. The synergistic effects observed with an anti-TNFα antibody warrant further investigation into combination therapies. Ultimately, the successful translation of these preclinical findings into the clinical setting will be crucial in determining the role of this compound in the future treatment landscape of autoimmune diseases. The compound has advanced to a human clinical trial, where it has shown a good safety profile and pharmacokinetics.[8][9]
References
- 1. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
JTE-151: A Technical Guide to its Impact on RORgamma Transcriptional Activity
Executive Summary
Retinoid-related orphan receptor gamma (RORγ) has emerged as a critical therapeutic target for a host of autoimmune diseases due to its role as the master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are key drivers of inflammation through their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2] JTE-151 is a novel, orally available small molecule antagonist of RORγ.[1] This document provides an in-depth technical overview of the mechanism by which this compound modulates RORγ transcriptional activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a potent and selective antagonist of the RORγ nuclear receptor.[1][3] Nuclear receptors like RORγ regulate gene expression by binding to specific DNA sequences, known as response elements, in the promoter regions of target genes. The transcriptional activity of RORγ is modulated by its interaction with co-regulator proteins. In its active state, RORγ recruits co-activator proteins to initiate gene transcription.
This compound exerts its inhibitory effect by binding to the ligand-binding domain (LBD) of RORγ.[1] This binding event induces a conformational change in the receptor, leading to two key molecular consequences:
-
Dissociation of Co-activators: The this compound-bound conformation of RORγ sterically hinders the binding of co-activator peptides.[1]
-
Recruitment of Co-repressors: Simultaneously, the new conformation facilitates the recruitment of co-repressor peptides to the LBD.[1]
The net result is the formation of a repressive complex on the promoters of RORγ target genes, such as IL17A, which silences their transcription. This direct inhibition of RORγ's transcriptional machinery is the foundational mechanism for this compound's downstream immunological effects, namely the suppression of Th17 cell differentiation and the reduction of IL-17 production.[1][4]
Quantitative Pharmacological Profile
This compound demonstrates potent inhibition of RORγ transcriptional activity and high selectivity against other nuclear receptors. The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Potency of this compound on RORγ Transcriptional Activity
| Species | Assay Type | IC50 (nmol/L) | Reference |
|---|---|---|---|
| Human | Luciferase Reporter | 20.6 ± 2.4 | [4] |
| Mouse | Luciferase Reporter | 32.2 ± 2.5 | [4] |
| Rat | Luciferase Reporter | 41.8 ± 3.9 |[4] |
Table 2: Cellular Activity and Selectivity of this compound
| Target/Process | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|
| Primary Target Activity | |||
| Mouse Th17 Differentiation | Flow Cytometry | 32.4 ± 3.0 nmol/L | [4] |
| Co-activator Dissociation | FRET Assay | 18.6 ± 1.2 nmol/L | [4] |
| Selectivity Panel | |||
| RORα, RORβ & 13 other NRs | Transcriptional Assays | >8 µmol/L | [3][4] |
| Various Receptors & Enzymes | Safety Screening Panel | >10 µmol/L | [2] |
| Safety/Liability Panel | |||
| hERG Channel | Electrophysiology | 7.4 µmol/L | [2] |
| CYP2C8 | Enzymatic Assay | 6.8 µmol/L | [2] |
| Other CYPs | Enzymatic Assay | >10 µmol/L |[2] |
Key Experimental Methodologies
The characterization of this compound relies on a suite of biochemical and cell-based assays. Detailed protocols for the pivotal experiments are provided below.
RORγ Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit RORγ-driven transcription of a reporter gene (luciferase).
Principle: HEK293 cells are co-transfected with two plasmids: one expressing the RORγ protein and another containing a luciferase gene downstream of a promoter with RORγ response elements. When RORγ is active, it binds to the promoter and drives luciferase expression. This compound's inhibition of RORγ reduces luciferase production, which is measured as a decrease in luminescence upon addition of a substrate.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Transfection:
-
Plate cells in 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine).
-
For each well, prepare a transfection mix containing:
-
50 ng of RORγ expression vector.
-
100 ng of a pGL4-based luciferase reporter vector with a RORγ-responsive promoter.
-
10 ng of a Renilla luciferase control vector (for normalization).
-
-
-
Compound Treatment:
-
24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate cells with the compound for an additional 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Remove medium and gently wash cells with 1x PBS.
-
Add 20 µL of 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Using a luminometer with dual injectors, add 50 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Subsequently, inject 50 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luminescence signal to the Renilla luminescence signal for each well.
-
Plot the normalized luminescence against the logarithm of this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic regression curve fit.
-
In Vitro Th17 Cell Differentiation Assay
This assay assesses the impact of this compound on the differentiation of naïve CD4+ T cells into the Th17 lineage.[4]
Principle: Naïve CD4+ T cells are isolated from mouse spleens and cultured under a specific cytokine cocktail that promotes Th17 differentiation. This compound is added to determine if it can inhibit this process. The percentage of differentiated Th17 cells, identified by the expression of IL-17A, is quantified by flow cytometry.
Detailed Protocol:
-
Cell Isolation:
-
Isolate spleens from C57BL/6 mice.
-
Prepare a single-cell suspension by mechanical dissociation.
-
Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) using a magnetic-activated cell sorting (MACS) negative selection kit.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.
-
Wash the plate with PBS to remove unbound antibodies.
-
Seed the purified naïve CD4+ T cells at 1 x 10⁵ cells per well in RPMI-1640 complete medium.
-
Add the Th17-polarizing cytokine cocktail:
-
TGF-β (2 ng/mL)
-
IL-6 (20 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Add serial dilutions of this compound or vehicle control.
-
Culture for 3-4 days at 37°C and 5% CO₂.
-
-
Restimulation and Intracellular Staining:
-
On the final day, restimulate the cells for 4-5 hours with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest and wash the cells.
-
Stain for surface markers (e.g., CD4) with fluorescently-conjugated antibodies.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Perform intracellular staining with a fluorescently-conjugated anti-IL-17A antibody.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Gate on the CD4+ lymphocyte population and quantify the percentage of IL-17A+ cells.
-
-
Data Analysis:
-
Plot the percentage of IL-17A+ cells against the this compound concentration to determine the IC50 value.
-
Co-regulator Interaction FRET Assay
This biochemical assay measures this compound's ability to disrupt the interaction between RORγ and a co-activator peptide or promote the interaction with a co-repressor peptide.[1][4]
Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is used. The RORγ-LBD is tagged with a donor fluorophore (e.g., Terbium cryptate), and a peptide representing the nuclear receptor interaction domain of a co-regulator is tagged with an acceptor fluorophore (e.g., d2). When the two are in proximity, excitation of the donor leads to energy transfer and emission from the acceptor. This compound disrupts the co-activator interaction, decreasing the FRET signal, or promotes the co-repressor interaction, increasing the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare purified, recombinant GST-tagged RORγ-LBD protein.
-
Prepare a biotinylated co-activator peptide (e.g., from SRC1) or co-repressor peptide (e.g., from NCoR).
-
Prepare assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.4).
-
Prepare detection reagents: Terbium cryptate-conjugated anti-GST antibody and Streptavidin-d2.
-
-
Assay Procedure (Co-activator Dissociation):
-
In a 384-well low-volume plate, add serial dilutions of this compound.
-
Add a pre-mixed solution of GST-RORγ-LBD and the biotinylated co-activator peptide.
-
Incubate for 60 minutes at room temperature to allow compound binding.
-
Add a pre-mixed solution of the detection reagents (anti-GST-Tb and Streptavidin-d2).
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible reader, exciting at 340 nm and measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission (665 nm / 620 nm).
-
Plot the ratio against the this compound concentration to determine the IC50/EC50 value.
-
Conclusion
This compound is a highly potent and selective RORγ antagonist that operates by directly modulating the transcriptional activity of its target. By binding to the RORγ LBD, it effectively swaps co-activator for co-repressor machinery at the promoters of inflammatory genes, leading to transcriptional silencing.[1] This mechanism translates into robust functional inhibition of Th17 cell differentiation at nanomolar concentrations.[4] The comprehensive in vitro profiling of this compound confirms its specific and potent activity, establishing it as a promising therapeutic candidate for the treatment of Th17-mediated autoimmune diseases.[1][2]
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
JTE-151: A Technical Primer on a Novel RORγ Antagonist for Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin. The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Th17 cells, through the production of pro-inflammatory cytokines such as IL-17A and IL-22, drive the inflammatory cascade and keratinocyte activation.[1][2][3] Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor essential for the differentiation and function of Th17 cells, making it a prime therapeutic target for psoriasis and other autoimmune diseases.[2][4] JTE-151 is a novel, orally available small molecule antagonist of RORγ.[5] This technical guide provides an in-depth overview of the early-stage research on this compound for the treatment of psoriasis, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action of this compound
This compound functions as a potent and selective antagonist of RORγ.[5] By binding to the ligand-binding domain of RORγ, this compound inhibits its transcriptional activity.[5] This antagonism disrupts the downstream signaling cascade required for Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines.
The signaling pathway below illustrates the central role of RORγt in Th17 cell-mediated inflammation and the point of intervention for this compound.
Preclinical Efficacy of this compound
Early-stage research has demonstrated the potential of this compound in mitigating psoriasis-like inflammation in preclinical models. The primary endpoints in these studies include the reduction of ear thickness, a measure of skin inflammation, and the suppression of key pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 (nM) | Reference |
| RORγ Transcriptional Activity | Human | ~30 | [6] |
| RORγ Transcriptional Activity | Mouse | ~30 | [6] |
| RORγ Transcriptional Activity | Rat | ~30 | [6] |
| Th17 Cell Differentiation | Mouse | 32.4 | [6] |
Table 2: In Vivo Efficacy of this compound in an IL-23-Induced Ear Inflammation Model
| Treatment Group | Dose (mg/kg, p.o.) | Change in Ear Thickness (mm) | IL-17A Levels (pg/mL) in Ear Tissue | IL-22 Levels (pg/mL) in Ear Tissue |
| Vehicle | - | Data not specified | Data not specified | Data not specified |
| This compound | 3 | Significant Reduction | Significant Reduction | Significant Reduction |
| This compound | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
| This compound | 30 | Significant Reduction | Significant Reduction | Significant Reduction |
Note: Specific quantitative values for ear thickness and cytokine levels from a dedicated this compound psoriasis study were not available in the public domain at the time of this review. The table reflects the reported significant, dose-dependent reductions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vivo IL-23-Induced Psoriasis Mouse Model
This model is a widely used tool to mimic the inflammatory characteristics of psoriasis.
Protocol Details:
-
Animals: Female C57BL/6 mice, 6-8 weeks old, are typically used.[7][8]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Baseline Measurements: Ear thickness of both ears and body weight are recorded at Day 0.
-
Disease Induction: Recombinant murine IL-23 (rmIL-23) is injected intradermally into the pinna of the right ear. A common dosage is 0.5 µg of rmIL-23 in 20 µL of sterile phosphate-buffered saline (PBS).[7] Injections are administered daily for 4 to 5 consecutive days.[8] The left ear can serve as an untreated internal control.
-
Treatment: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) or as a vehicle control, typically starting on Day 0 and continuing daily throughout the experiment.
-
Monitoring: Ear thickness and body weight are measured daily using a digital caliper.
-
Endpoint Analysis:
-
Histology: At the end of the study, mice are euthanized, and ear tissues are collected and fixed in 10% neutral buffered formalin. Tissues are then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of epidermal thickness (acanthosis) and inflammatory cell infiltration.[9][10] Immunohistochemistry (IHC) can be performed to detect proliferation markers like Ki67.[9]
-
Histological Scoring: A semi-quantitative scoring system is often used to evaluate the severity of inflammation. For example, erythema, scaling, and thickness can each be scored on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[11] Epidermal thickness can be quantified using image analysis software on H&E stained sections.[10][12]
-
Cytokine Analysis: Ear tissue is homogenized, and the supernatant is collected for the quantification of IL-17A and IL-22 levels using enzyme-linked immunosorbent assay (ELISA).[6][8]
-
In Vitro Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into pro-inflammatory Th17 cells.
Protocol Details:
-
Cell Isolation: Naive CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens and lymph nodes of C57BL/6 mice using magnetic-activated cell sorting (MACS).[13]
-
Cell Culture and Stimulation:
-
Th17 Polarization: The following polarizing cytokines and antibodies are added to the culture medium:
-
Compound Treatment: this compound is added to the cultures at various concentrations at the time of cell seeding.
-
Incubation: Cells are cultured for 3-5 days at 37°C in a 5% CO2 incubator.[14]
-
Endpoint Analysis:
-
Intracellular Cytokine Staining: For the last 4-6 hours of culture, cells are re-stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against CD4, IL-17A, and RORγt for analysis by flow cytometry.[13]
-
ELISA: Cell culture supernatants are collected to measure the concentration of secreted IL-17A and IL-22 by ELISA.[15]
-
Conclusion
The early-stage research on this compound provides a strong rationale for its further development as a potential oral therapeutic for psoriasis. Its mechanism of action, targeting the master regulator of Th17 cells, RORγt, allows for the suppression of a key inflammatory pathway in the pathogenesis of the disease. Preclinical studies have demonstrated its ability to inhibit Th17 differentiation and reduce psoriasis-like skin inflammation in animal models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other RORγ antagonists in the field of dermatology and immunology. Further research, including comprehensive dose-ranging studies and long-term safety assessments, will be crucial in determining the clinical utility of this compound for patients with psoriasis.
References
- 1. A new player on the psoriasis block: IL-17A- and IL-22-producing innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation on effector T cells in the pathogenesis of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an Intradermal Ear Injection Model of IL-17A and IL-36γ as a Tool to Investigate the Psoriatic Cytokine Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Histological Stratification of Thick and Thin Plaque Psoriasis Explores Molecular Phenotypes with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
Preclinical Efficacy of JTE-151: A Novel RORγ Antagonist for Rheumatoid Arthritis
An In-depth Technical Review of Preclinical Studies
This technical guide provides a comprehensive overview of the preclinical investigations of JTE-151, a novel, orally available Retinoid-related orphan receptor-gamma (RORγ) antagonist, in established animal models of rheumatoid arthritis (RA). The data presented herein summarizes the significant anti-inflammatory and bone-protective effects of this compound, highlighting its potential as a new therapeutic agent for RA. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Targeting the Th17 Pathway
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. T helper type 17 (Th17) cells are known to play a critical role in the pathogenesis of RA.[1][2] These cells are key producers of pro-inflammatory cytokines, including Interleukin-17 (IL-17), which drive inflammation and joint damage.
This compound exerts its therapeutic effect by selectively targeting RORγ, a nuclear receptor that acts as the master transcriptional regulator for the differentiation and activation of Th17 cells.[1][3] By inhibiting RORγ, this compound effectively suppresses the development of Th17 cells and their subsequent production of pathogenic cytokines.[3][4] This mechanism offers a targeted approach to mitigating the underlying autoimmune response in RA.
Efficacy in Collagen-Induced Arthritis (CIA) Models
Collagen-induced arthritis (CIA) is a widely used and well-characterized animal model that shares many immunological and pathological features with human RA.[5] this compound has been evaluated in both prophylactic and therapeutic settings in CIA models in rats and mice.
Prophylactic Treatment in CIA Rats
In a prophylactic treatment regimen, this compound was administered to rats before the onset of clinical signs of arthritis. This approach demonstrated a dose-dependent suppression of disease development.
Experimental Protocol: Prophylactic CIA Rat Model
-
Animals: Male Lewis rats were used.
-
Induction of Arthritis: Rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection was given on day 7.
-
Treatment: this compound was administered orally once daily, starting from the day of the first immunization and continuing until the end of the study.
-
Assessments: Hindpaw volume was measured as an indicator of swelling. At the end of the study, joints were collected for histological analysis of inflammatory cell infiltration and synovial hyperplasia, and for micro-computed tomography (μCT) to assess bone destruction. Gene expression in synovial tissue was analyzed by qPCR.
Summary of Prophylactic Efficacy in CIA Rats
| Dose (mg/kg) | Hindpaw Swelling | Tarsal Bone Density Loss | Inflammatory Cell Infiltration Score | Synovial Cell Hyperplasia Score |
| 1 | Significantly Suppressed[6] | Significantly Suppressed[6] | Not Significantly Suppressed[6] | Not Significantly Suppressed[6] |
| 3 | Significantly Suppressed[6] | Significantly Suppressed[6] | Significantly Suppressed[6] | Significantly Suppressed[6] |
| 30 | Dose-dependent suppression[1] | Dose-dependent suppression[1] | Dose-dependent suppression[6] | Dose-dependent suppression[6] |
Table 1: Effects of prophylactic treatment with this compound on various arthritic parameters in CIA rats.[1][6]
Prophylactic treatment with this compound also led to a significant, dose-dependent reduction in the mRNA expression of Th17-related genes, including IL-17A, RORC, CCR6, and IL-23R, in the synovial tissues of the knee joints.[6] Furthermore, the expression of genes associated with bone destruction, RANKL and MMP-3, was also inhibited.[1]
Therapeutic Treatment in CIA Rats
To evaluate its potential for treating established disease, this compound was administered to rats after the onset of arthritis.
Experimental Protocol: Therapeutic CIA Rat Model
-
Animals and Induction: Same as the prophylactic model.
-
Treatment: Oral administration of this compound (30 mg/kg) was initiated after the clinical signs of arthritis were evident.
-
Assessments: Similar endpoints as the prophylactic study were evaluated.
Summary of Therapeutic Efficacy in CIA Rats
Therapeutic administration of this compound at 30 mg/kg partially suppressed hindpaw swelling and the loss of tarsal bone density.[1][6] This treatment also led to a partial reduction in the synovial mRNA expression of IL-17A, RORC, RANKL, and MMP-3.[6] These results indicate that this compound is effective in mitigating inflammation and bone destruction even after the disease has been established.
Combination Therapy in CIA Mice
The synergistic potential of this compound was investigated by co-administering it with an anti-tumor necrosis factor-alpha (TNFα) antibody, a standard biologic therapy for RA.
Experimental Protocol: Combination Therapy in CIA Mice
-
Animals: DBA/1J mice were used.
-
Induction of Arthritis: Arthritis was induced using bovine type II collagen.
-
Treatment: this compound was administered as a dietary admixture (0.03%), and an anti-TNFα antibody was administered intraperitoneally.
-
Assessments: The severity of arthritis was monitored using a clinical scoring system.
The combination of this compound and the anti-TNFα antibody resulted in a significantly stronger suppression of arthritis symptoms compared to either agent administered alone.[1][2] This suggests that this compound could be used in combination with existing therapies to achieve greater clinical efficacy.
Efficacy in Adjuvant-Induced Arthritis (AIA) Models
Adjuvant-induced arthritis (AIA) in rats is another T-cell-driven model of RA. This compound was also evaluated in this model.
Experimental Protocol: AIA Rat Model
-
Animals: Male Lewis rats.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of Mycobacterium butyricum suspended in liquid paraffin at the base of the tail.
-
Treatment: Both prophylactic and therapeutic treatment protocols were tested with oral administration of this compound.
-
Assessments: Hindpaw swelling and tarsal bone density were the primary endpoints.
Summary of Efficacy in AIA Rats
| Treatment Type | Dose (mg/kg) | Hindpaw Swelling | Tarsal Bone Density Loss |
| Prophylactic | 3, 10, 30 | Dose-dependent suppression[1] | Dose-dependent suppression[1] |
| Prophylactic | 30 | Partially suppressive[1] | Partially suppressive[1] |
| Therapeutic | 30 | Partially suppressive[1] | Partially suppressive[1] |
Table 2: Effects of this compound in the adjuvant-induced arthritis rat model.[1]
The findings in the AIA model corroborate the results from the CIA studies, demonstrating that this compound is effective in different T-cell-mediated arthritis models. The inhibitory effects were observed in both prophylactic and therapeutic settings.[1]
In Vitro Activity of this compound
The in vivo efficacy of this compound is supported by its potent and selective in vitro activity.
Summary of In Vitro Data
| Assay | Species | Endpoint | IC50 Value |
| Th17 Cell Differentiation | Mouse | Inhibition of IL-17A+ cells | 32.4 ± 3.0 nmol/L[3] |
| RORγ Transcriptional Activity | Human, Mouse, Rat | Inhibition | Potent Inhibition[3] |
| Nuclear Receptor Selectivity | Human | Transcriptional Activity | High selectivity against other nuclear receptors (RORα, RORβ, etc.)[3][7] |
Table 3: In vitro pharmacological profile of this compound.[3][7]
This compound selectively inhibited the differentiation of naive CD4+ T cells into Th17 cells without affecting their differentiation into other T cell subsets like Th1, Th2, or Treg cells.[3][4] It also suppressed IL-17 production from activated human helper T cells.[3]
Conclusion
The preclinical data for this compound consistently demonstrates its efficacy in multiple, well-established animal models of rheumatoid arthritis. As a selective RORγ antagonist, it effectively targets the pathogenic Th17 pathway, leading to a reduction in joint inflammation and the prevention of bone destruction. This compound showed significant activity when administered both prophylactically and therapeutically and demonstrated synergistic effects when combined with an anti-TNFα antibody.[1] These robust preclinical findings strongly support the potential of this compound as a novel, orally administered therapeutic agent for the treatment of rheumatoid arthritis.[1][3]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdbioproducts.com [mdbioproducts.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Binding of JTE-151 to the RORγ Ligand-Binding Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions, binding characteristics, and functional consequences of JTE-151 binding to the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) ligand-binding domain (LBD). RORγ, and particularly its T-cell specific isoform RORγt, is a master transcriptional regulator essential for the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2] These cells are key drivers in the pathogenesis of numerous autoimmune diseases, making RORγ a prime therapeutic target.[3] this compound is a novel, orally available RORγ antagonist that has shown significant promise in preclinical and early clinical development for treating Th17-mediated autoimmune disorders.[4]
Molecular Binding Mechanism of this compound
The interaction between this compound and the RORγ LBD has been elucidated through X-ray crystallography, revealing a highly specific and potent mechanism of antagonism.
Structural Binding Mode: X-ray co-crystal analysis (PDB ID: 8X7E) demonstrates that this compound binds within the hydrophobic ligand-binding pocket of RORγ, adopting a distinct U-shaped conformation.[3] This spatial arrangement is crucial for its inhibitory function. A key interaction stabilizing this complex is a hydrogen bond formed between the terminal amide region of this compound and the amino acid residue Phenylalanine 377 (Phe377) within the binding pocket.[3]
Functional Consequence: Inverse Agonism this compound functions as a potent RORγ antagonist or inverse agonist.[1] Upon binding to the LBD, it induces conformational changes that disrupt the native protein structure required for transcriptional activation. Specifically, this compound's presence sterically hinders the binding of co-activator proteins and actively promotes the recruitment of co-repressor peptides to the RORγ-LBD.[1] This switch from a co-activator-receptive to a co-repressor-bound state effectively silences the transcriptional activity of RORγ, preventing the expression of target genes essential for Th17 cell differentiation and function, most notably Interleukin-17 (IL-17).[1][2]
Quantitative Binding and Activity Data
This compound demonstrates potent and highly selective inhibitory activity against RORγ. While direct binding affinities (Kd, Ki) are not publicly available in the reviewed literature, functional assay data robustly quantifies its potency and selectivity.
| Parameter | Assay Type | Species | Value | Reference |
| IC50 | RORγ Transcriptional Activity | Human, Mouse, Rat | ~30 nmol/L | [2] |
| IC50 | Th17 Cell Differentiation | Mouse | 32.4 ± 3.0 nmol/L | [2] |
| Selectivity | Transcriptional Activity vs. RORα, RORβ | Human, Mouse | >100-fold | [3] |
| Selectivity | Activity vs. 15 other nuclear receptors | Human, Mouse | IC50 > 8 µmol/L | [5] |
| Off-Target | hERG Liability | Human | IC50 = 7.4 µmol/L | [3] |
RORγ Signaling Pathway and Point of Inhibition
RORγt is the central transcription factor in the Th17 lineage. Its expression is induced by cytokines such as TGF-β and IL-6. Once expressed, RORγt drives a transcriptional program that results in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. This compound directly inhibits RORγt, thereby blocking this entire downstream cascade.
Experimental Protocols
The characterization of this compound's binding to the RORγ-LBD relies on several key biophysical and cellular assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is used to quantify the ability of this compound to displace co-activator peptides or recruit co-repressor peptides to the RORγ-LBD.
Principle: TR-FRET measures the proximity between two molecules labeled with donor and acceptor fluorophores. For a co-repressor recruitment assay, the RORγ-LBD is tagged (e.g., with GST) and labeled with a Terbium (Tb)-coupled antibody (donor). A co-repressor peptide is labeled with a fluorescent acceptor (e.g., Fluorescein). When this compound induces the binding of the co-repressor to RORγ, the donor and acceptor are brought into close proximity, allowing for energy transfer and a measurable FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5).
-
Reconstitute GST-tagged RORγ-LBD, Tb-anti-GST antibody, and Fluorescein-labeled co-repressor peptide in assay buffer.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the RORγ-LBD and Tb-anti-GST antibody mixture.
-
Add the serially diluted this compound or vehicle control (DMSO).
-
Add the Fluorescein-labeled co-repressor peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled microplate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay (typically ~100 µs) to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the EC50 for co-repressor recruitment.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of an analyte (this compound) to a ligand (RORγ-LBD) immobilized on a sensor surface.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When the RORγ-LBD is immobilized on the chip, the binding of this compound from a solution flowing over the surface causes a mass increase, which alters the refractive index and is detected as a change in response units (RU).
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the RORγ-LBD to the surface via amine coupling at a desired density. A reference channel should be prepared similarly but without the protein.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).
-
Inject the this compound solutions over the ligand and reference channels at a constant flow rate.
-
Monitor the association phase in real-time as this compound binds to the immobilized RORγ-LBD.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound this compound without denaturing the immobilized RORγ-LBD.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the this compound molecule bound within the RORγ-LBD.
Methodology:
-
Protein Expression and Purification: Express and purify a high-quality, soluble construct of the human RORγ-LBD.
-
Co-crystallization: Incubate the purified RORγ-LBD with a molar excess of this compound. Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield diffraction-quality crystals of the complex.
-
Data Collection: Expose the grown crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known RORγ structure. Build the this compound molecule into the electron density map and refine the model to yield the final high-resolution structure of the complex. The structure for this compound bound to RORγ was solved at a resolution of 2.30 Å.
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 4. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JTE-151: A Technical Overview of its Selectivity for the RORγ Nuclear Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitory activity of JTE-151 on the Retinoid-related orphan receptor gamma (RORγ). This compound is a potent and highly selective antagonist of RORγ, a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally available small molecule antagonist of RORγ. Its mechanism of action involves binding to the ligand-binding domain (LBD) of the RORγ protein. This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. The resulting transcriptional repression of RORγ target genes, most notably IL-17A and IL-17F, underlies the therapeutic potential of this compound in autoimmune and inflammatory diseases. The high selectivity of this compound for RORγ over other nuclear receptors, including the closely related RORα and RORβ isoforms, is a critical attribute for its pharmacological profile, minimizing the potential for off-target effects.
Selectivity Profile of this compound
The selectivity of this compound has been quantitatively assessed against a panel of nuclear receptors. The data clearly demonstrates a high degree of selectivity for RORγ over RORα and RORβ.
| Target Receptor | Assay Type | Species | IC50 (µM) | Selectivity vs. RORγ |
| RORγ | Luciferase Reporter Gene Assay | Human | 0.0206 | - |
| RORα | Luciferase Reporter Gene Assay | Human | >8 | >388-fold |
| RORβ | Luciferase Reporter Gene Assay | Human | >8 | >388-fold |
Table 1: In vitro selectivity of this compound for RORγ, RORα, and RORβ. IC50 values represent the concentration of this compound required to inhibit 50% of the receptor's transcriptional activity.
Furthermore, this compound has been profiled against a broader panel of 15 nuclear receptors, with all showing IC50 values greater than 8 µM, highlighting its exceptional selectivity.
Experimental Methodologies
The following sections describe representative protocols for the key assays used to determine the selectivity and potency of RORγ antagonists like this compound.
RORγ (Gal4) Luciferase Reporter Gene Assay
This cell-based assay is a standard method for quantifying the functional activity of nuclear receptor ligands. It utilizes a chimeric receptor system to isolate the ligand-binding event and measure its effect on gene transcription.
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) as an antagonist of RORγ.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Plasmids:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the RORγ ligand-binding domain (LBD) (Gal4-RORγ-LBD).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with Gal4 upstream activating sequences (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (this compound) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).
-
Phosphate-buffered saline (PBS).
-
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or vehicle (DMSO).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Nuclear Receptor Selectivity Panel
To assess the selectivity of a compound, it is screened against a panel of other nuclear receptors using a similar luciferase reporter assay format.
Objective: To determine the IC50 values of a test compound against a panel of nuclear receptors (including RORα and RORβ) to assess its selectivity profile.
Methodology:
The experimental setup is analogous to the RORγ luciferase reporter assay described above. The key difference is the use of specific expression plasmids for each nuclear receptor of interest (e.g., Gal4-RORα-LBD, Gal4-RORβ-LBD, etc.). The test compound is evaluated in parallel against each of these receptor assays. The resulting IC50 values are then compared to the IC50 value for RORγ to determine the selectivity ratio.
Visualizing Key Processes
RORγ Signaling Pathway in Th17 Cell Differentiation
The following diagram illustrates the central role of RORγ in the signaling cascade that leads to the differentiation of naive T helper cells into Th17 cells and the subsequent production of the pro-inflammatory cytokine IL-17.
Caption: RORγ signaling in Th17 differentiation.
Experimental Workflow for RORγ Antagonist Screening
This diagram outlines the key steps in the Gal4-RORγ luciferase reporter gene assay used for screening and characterizing antagonists like this compound.
Caption: Luciferase reporter assay workflow.
Methodological & Application
Application Notes: Utilizing JTE-151 for Inhibition of Th17 Differentiation
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Recent advances in understanding the molecular mechanisms of the development and function of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 4. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 8. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A human STAT3 gain-of-function variant drives local Th17 dysregulation and skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The changes of expressive levels of IL-17A, STAT3, and RORγt in different invasive pulmonary aspergillosis mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTE-151 in a RORγ Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells, which are key mediators of various autoimmune diseases. As a master regulator of Th17 cell development, RORγ has emerged as a promising therapeutic target for conditions such as psoriasis and rheumatoid arthritis. JTE-151 is a novel, orally available RORγ antagonist that has demonstrated potent and selective inhibition of RORγ activity.[1][2] This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter gene assay to quantify its inhibitory effect on RORγ transcriptional activity.
The principle of the assay involves the co-transfection of mammalian cells with two key plasmids: an expression vector for RORγ and a reporter vector containing a luciferase gene under the transcriptional control of RORγ response elements (ROREs). In the presence of active RORγ, the luciferase gene is expressed, leading to light emission upon the addition of a substrate. This compound, as a RORγ antagonist, inhibits this process by dissociating co-activator peptides and recruiting co-repressor peptides to the RORγ ligand-binding domain, thereby reducing luciferase expression in a dose-dependent manner.[1] A co-transfected Renilla luciferase vector under a constitutive promoter is used to normalize the data and account for variations in cell number and transfection efficiency.
Data Presentation
The inhibitory activity of this compound on RORγ transcriptional activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against RORγ from different species, as determined by the luciferase reporter gene assay.
| Target | Species | IC50 (nmol/L) |
| RORγ | Human | ~30 |
| RORγ | Mouse | ~32.4 ± 3.0 |
| RORγ | Rat | ~30 |
| RORα | Human | >8000 |
| RORβ | Human | >8000 |
Table 1: Inhibitory activity of this compound on RORγ transcriptional activity in a luciferase reporter gene assay. Data indicates high selectivity for RORγ over other ROR isoforms.[1][3]
Signaling Pathway and Assay Workflow
The following diagrams illustrate the RORγ signaling pathway and the experimental workflow of the luciferase reporter gene assay.
Experimental Protocols
This section provides a detailed methodology for conducting a dual-luciferase reporter assay to evaluate the inhibitory activity of this compound on RORγ.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells
-
Plasmids:
-
RORγ Expression Vector (e.g., pCMV-RORγ)
-
RORγ Response Element (RORE) Firefly Luciferase Reporter Vector (e.g., pGL4.32[luc2P/RORE/Hygro])
-
Renilla Luciferase Control Vector (e.g., pRL-TK)
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000 or similar)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO and serial dilutions in cell culture medium.
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega, Cat. No. E1910 or similar)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
Transfection
-
On the day of transfection, prepare the plasmid DNA mixture for each well. A typical mixture includes:
-
50 ng of RORγ Expression Vector
-
100 ng of RORE-Firefly Luciferase Reporter Vector
-
10 ng of Renilla Luciferase Control Vector
-
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Gently add the transfection complex to each well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Compound Treatment
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.
Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature before use.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate the plate on an orbital shaker at room temperature for 15 minutes to ensure complete cell lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction.
-
Measure the Renilla luciferase activity in the luminometer.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.
RLU = Firefly Luciferase Activity / Renilla Luciferase Activity
-
Calculation of Percent Inhibition: Calculate the percentage of RORγ inhibition for each this compound concentration relative to the vehicle control.
% Inhibition = [1 - (RLU of this compound treated sample / RLU of vehicle control)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of RORγ activity.
Conclusion
The luciferase reporter gene assay is a robust and sensitive method for quantifying the inhibitory activity of compounds targeting the RORγ nuclear receptor. By following this detailed protocol, researchers can accurately determine the potency and selectivity of this compound and other potential RORγ modulators, facilitating the discovery and development of novel therapeutics for Th17-mediated autoimmune diseases.
References
Application Note: High-Throughput Determination of JTE-151 Binding Kinetics to RORγ Using a Time-Resolved FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-151 is a novel, orally available small molecule antagonist of the Retinoid-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] By inhibiting RORγ, this compound suppresses the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), making it a promising therapeutic candidate for autoimmune diseases.[1] Understanding the binding kinetics of this compound to RORγ is crucial for elucidating its mechanism of action and for the development of optimized RORγ-targeted therapeutics. This application note provides a detailed protocol for a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay to determine the association rate (k_on), dissociation rate (k_off_), and equilibrium dissociation constant (K_d_) of this compound for the RORγ ligand-binding domain (LBD).
Principle of the TR-FRET Coactivator Displacement Assay
This assay quantifies the ability of a test compound, such as this compound, to displace a fluorescently labeled coactivator peptide from the RORγ-LBD. The RORγ-LBD is tagged with a Terbium (Tb) cryptate, which serves as the FRET donor. A coactivator peptide that binds to the agonist-bound form of RORγ is labeled with a suitable acceptor fluorophore (e.g., fluorescein). When the coactivator peptide is bound to the RORγ-LBD, the donor and acceptor are in close proximity, resulting in a high FRET signal upon excitation of the Terbium. As an antagonist, this compound binds to the RORγ-LBD and induces a conformational change that prevents the recruitment of the coactivator peptide. This leads to a decrease in the FRET signal that is proportional to the concentration of the antagonist.
Data Presentation
While specific kinetic and affinity data for this compound from TR-FRET assays are not publicly available, the following tables are structured to present such data once obtained from the described protocols.
Table 1: Equilibrium Binding Parameters for this compound against RORγ
| Parameter | Value | Units |
| IC_50_ | Data not available | nM |
| K_d_ (from equilibrium) | Data not available | nM |
Table 2: Kinetic Rate Constants for this compound Binding to RORγ
| Parameter | Value | Units |
| k_on_ (Association Rate) | Data not available | M⁻¹s⁻¹ |
| k_off_ (Dissociation Rate) | Data not available | s⁻¹ |
| K_d_ (from kinetics; k_off_/k_on_) | Data not available | nM |
Experimental Protocols
This section details the methodologies for determining the equilibrium and kinetic binding parameters of this compound to RORγ using a TR-FRET coactivator displacement assay, adapted from established protocols for nuclear receptors.
Materials and Reagents
-
RORγ-LBD: Recombinant, purified RORγ ligand-binding domain (e.g., GST-tagged).
-
TR-FRET Donor: Terbium-labeled anti-GST antibody.
-
TR-FRET Acceptor: Fluorescein-labeled coactivator peptide (e.g., a peptide derived from SRC/p160 family of coactivators).
-
This compound: Stock solution in DMSO.
-
Assay Buffer: Buffer appropriate for nuclear receptor binding assays (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).
-
Microplates: Low-volume, 384-well black microplates.
-
Plate Reader: A TR-FRET compatible plate reader with an excitation source at ~340 nm and emission detection at ~490 nm (Terbium) and ~520 nm (Fluorescein).
Protocol 1: Equilibrium Competition Binding Assay (IC_50_ and K_d_ Determination)
-
Reagent Preparation:
-
Prepare a 2X stock of RORγ-LBD and Terbium-labeled anti-GST antibody in assay buffer. Incubate for 30 minutes at room temperature to allow for antibody-protein binding.
-
Prepare a 4X stock of the fluorescein-labeled coactivator peptide in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute to a 4X final concentration in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound serial dilution to the wells of a 384-well plate. Include wells with assay buffer and DMSO for "no inhibitor" and "vehicle" controls.
-
Add 10 µL of the 2X RORγ-LBD/Tb-antibody complex to each well.
-
Add 5 µL of the 4X fluorescein-coactivator peptide to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader. Read the emission at 490 nm and 520 nm after a 50-100 µs delay following excitation at ~340 nm.
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
The K_d_ can be calculated from the IC_50_ using the Cheng-Prusoff equation, provided the K_d_ of the fluorescent coactivator peptide is known.
-
Protocol 2: Kinetic Association (k_on_) and Dissociation (k_off_) Rate Determination
This protocol requires a plate reader capable of kinetic reads.
Association Rate (k_on_):
-
Reagent Preparation:
-
Prepare a 2X stock of RORγ-LBD and Terbium-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X stock of the fluorescein-labeled coactivator peptide in assay buffer.
-
Prepare a range of concentrations of this compound in assay buffer.
-
-
Assay Procedure:
-
Add the RORγ-LBD/Tb-antibody complex and this compound to the wells.
-
Initiate the kinetic read by injecting the fluorescein-coactivator peptide.
-
Measure the TR-FRET signal at regular intervals over time until the signal reaches a plateau.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against time for each this compound concentration.
-
Fit the data to a one-phase association model to obtain the observed association rate (k_obs_) for each concentration.
-
Plot k_obs_ against the this compound concentration. The slope of this linear plot represents the association rate constant (k_on_).
-
Dissociation Rate (k_off_):
-
Reagent Preparation:
-
Prepare a 2X stock of the pre-formed RORγ-LBD/Tb-antibody/fluorescein-coactivator peptide complex by incubating the components until equilibrium is reached.
-
Prepare a high concentration of unlabeled this compound (at least 10x K_d_).
-
-
Assay Procedure:
-
Add the pre-formed complex to the wells.
-
Initiate the kinetic read by injecting the high concentration of unlabeled this compound.
-
Measure the decrease in the TR-FRET signal over time as the fluorescent coactivator dissociates.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against time.
-
Fit the data to a one-phase dissociation model. The rate constant from this fit represents the dissociation rate constant (k_off_).
-
Mandatory Visualizations
Caption: RORγ signaling pathway and the mechanism of action of this compound.
Caption: TR-FRET coactivator displacement assay workflow.
References
JTE-151: Application Notes and Protocols for Murine Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and efficacy of JTE-151, a potent and selective RORγ antagonist, in mouse models of arthritis. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate this compound and similar compounds for the treatment of rheumatoid arthritis and other inflammatory conditions.
Mechanism of Action
This compound is an orally available small molecule that functions as a retinoid-related orphan receptor-γ (RORγ) antagonist.[1][2] RORγ is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1][3][4] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17), which play a critical role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][2][3] By inhibiting RORγ, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and reduces the production of IL-17.[3][4] This targeted immunomodulation leads to a reduction in joint inflammation, cartilage destruction, and bone erosion in preclinical arthritis models.[1][2]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of this compound in various rodent models of arthritis.
Table 1: Prophylactic Efficacy of this compound in Rat Collagen-Induced Arthritis (CIA)
| Dose (mg/kg, p.o., daily) | Hindpaw Swelling | Inflammatory Cell Infiltration Score | Synovial Cell Hyperplasia Score | Tarsal Bone Density Loss |
| 1 | Significant Suppression | - | - | Significant Suppression |
| 3 | Significant Suppression | Significant Suppression | Significant Suppression | Significant Suppression |
| 30 | Strong Suppression | Strong Suppression | Strong Suppression | Strong Suppression |
| Data sourced from studies in CIA rats.[1] |
Table 2: Therapeutic Efficacy of this compound in Rat Collagen-Induced Arthritis (CIA)
| Dose (mg/kg, p.o., daily) | Hindpaw Swelling | Tarsal Bone Density Loss | Synovial IL-17A mRNA | Synovial RORC mRNA |
| 30 | Partial Suppression | Partial Inhibition | Suppressed | Suppressed |
| Data sourced from studies in CIA rats.[1] |
Table 3: Prophylactic Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA)
| Dose (mg/kg, p.o., daily) | Hindpaw Swelling | Tarsal Bone Density Loss |
| 3 | Significant Suppression | Significant Suppression |
| 30 | Strong Suppression | Strong Suppression |
| Data sourced from studies in AIA rats.[1] |
Table 4: Prophylactic and Therapeutic Efficacy of this compound in Mouse Collagen-Induced Arthritis (CIA)
| Treatment Regimen | Dose (mg/kg, p.o., daily) | Arthritis Score |
| Prophylactic (from day 22) | 3 | Significant Reduction |
| Prophylactic (from day 22) | 30 | Significant Reduction |
| Therapeutic (varied start day) | 30 | Ameliorated Severity |
| Data sourced from studies in CIA mice.[3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis using type II collagen, a widely accepted model for rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-12 weeks old)
-
Chicken Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27-30 gauge)
-
Emulsifying needle or device
Procedure:
-
Emulsion Preparation:
-
Prepare a 1:1 emulsion of CII solution and CFA. This is the primary immunization emulsion.
-
Prepare a 1:1 emulsion of CII solution and IFA. This is the booster immunization emulsion.
-
To create a stable emulsion, draw equal volumes of the CII solution and adjuvant into two separate syringes connected by a stopcock or emulsifying needle. Force the contents back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Vehicle: Prepare a 0.5% methylcellulose (MC) solution in sterile water.
-
This compound Formulation: Suspend this compound in the 0.5% MC vehicle to the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer this compound or vehicle orally via gavage once daily.
-
Prophylactic Regimen: Begin administration before or at the time of the booster immunization (e.g., Day 22) and continue for the duration of the study.[3]
-
Therapeutic Regimen: Begin administration after the onset of clinical signs of arthritis (e.g., arthritis score > 1) and continue for the duration of the study.[3]
-
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 for swelling and erythema (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.
-
Experimental Workflow Diagram
Conclusion
This compound demonstrates significant efficacy in both prophylactic and therapeutic settings in rodent models of arthritis. Its oral bioavailability and targeted mechanism of action make it a promising candidate for the treatment of rheumatoid arthritis. The protocols and data presented here provide a foundation for further preclinical investigation into the therapeutic potential of RORγ antagonists.
References
Preparing JTE-151 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-151 is a potent and selective antagonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are implicated in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] By inhibiting RORγ, this compound effectively suppresses Th17 cell differentiation and IL-17 production, making it a promising therapeutic candidate for autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[1][2] These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound.
Chemical and Pharmacological Properties
| Property | Value | Reference |
| IUPAC Name | (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]-isoxazol-3-yl}-6-oxohexanoic acid | [1] |
| Molecular Formula | C₂₈H₃₇ClN₂O₄ | [1] |
| Molecular Weight | 501.06 g/mol | [1] |
| Mechanism of Action | RORγ Antagonist | [1][2] |
| Solubility | Soluble in DMSO | |
| Storage | Store as a solid at -20°C for long-term storage. |
In Vitro Activity
| Assay | Species | IC₅₀ | Reference |
| RORγ Transcriptional Activity | Human, Mouse, Rat | ~30 nmol/L | [1] |
| Th17 Cell Differentiation | Mouse | 32.4 ± 3.0 nmol/L | [1] |
| RORα and RORβ Transcriptional Activity | Not specified | >8 µmol/L | [1] |
| Other Nuclear Receptors (15 total) | Not specified | >8 µmol/L | [1] |
In Vivo Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species have not been made publicly available. However, studies have reported that this compound exhibits a favorable oral pharmacokinetic profile.
| Parameter | Species | Dose | Value | Reference |
| Cmax | Mouse/Rat | Not specified | Not available | |
| Tmax | Mouse/Rat | Not specified | Not available | |
| t₁/₂ (Half-life) | Mouse/Rat | Not specified | Not available | |
| Oral Bioavailability (F%) | Mouse/Rat | Not specified | Not available |
In Vivo Efficacy
| Animal Model | Species | Dose and Administration | Key Findings | Reference |
| Antigen-sensitized | Mouse | 1 mg/kg and higher, oral, once daily for 7 days | Significantly inhibited the increase in plasma IL-17 concentration. | [1] |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Ameliorated the severity of arthritis. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water (Vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Formulate the suspension:
-
Add a small volume of the 0.5% methylcellulose vehicle to the microcentrifuge tube containing this compound.
-
Vortex the tube vigorously to create a paste.
-
Gradually add the remaining volume of the vehicle while continuing to vortex to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage at a volume of 10 mL/kg.[1]
-
Ensure the suspension is well-mixed before each administration.
-
Protocol 2: Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general framework for a CIA study to evaluate the efficacy of this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Acetic acid (0.1 M)
-
Syringes and needles
-
This compound formulation (from Protocol 1)
-
Vehicle control (0.5% methylcellulose)
Workflow for CIA Model and this compound Treatment
Caption: Workflow for the collagen-induced arthritis (CIA) model and subsequent treatment with this compound.
Procedure:
-
Preparation of Emulsions:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On day 21, administer a booster immunization with 100 µL of the CII/IFA emulsion.
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 1-10 mg/kg) or vehicle daily, starting from day 21 (or as per study design).
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for cytokine analysis (e.g., plasma IL-17 levels via ELISA).
-
Harvest paws for histopathological analysis to assess inflammation, pannus formation, and bone erosion.
-
Protocol 3: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol provides a general method for an EAE study to evaluate this compound.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles
-
This compound formulation (from Protocol 1)
-
Vehicle control (0.5% methylcellulose)
Workflow for EAE Model and this compound Treatment
References
JTE-151: Application Notes and Protocols for Flow Cytometry Analysis of Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a subset of CD4+ T helper cells integral to host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are critically dependent on the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt). JTE-151 is a novel, orally available, and selective RORγt antagonist. By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3] These characteristics make this compound a valuable tool for investigating Th17-mediated immune responses and a promising therapeutic candidate for autoimmune disorders.
These application notes provide detailed protocols for the in vitro differentiation of human Th17 cells, treatment with this compound, and subsequent analysis of Th17 cell populations using flow cytometry.
Mechanism of Action of this compound
This compound functions as a RORγ antagonist. It dissociates co-activator peptides from the human RORγ-ligand binding domain (LBD) and recruits co-repressor peptides.[2] This action potently and selectively inhibits the transcriptional activity of RORγ in humans, mice, and rats.[1][2] Consequently, this compound suppresses the differentiation of naïve CD4+ T cells into Th17 cells and inhibits the production of IL-17 from activated helper T cells.[1][2]
Signaling Pathway
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily TGF-β and IL-6 in mice, and a combination including IL-1β, IL-6, IL-21, and IL-23 in humans.[4][5][6] This cytokine signaling converges on the activation of STAT3, which in turn induces the expression of RORγt.[7][8][9] RORγt then drives the expression of genes characteristic of the Th17 lineage, including IL17A and IL17F.[10] this compound intervenes in this pathway by directly inhibiting the transcriptional activity of RORγt.
Experimental Protocols
I. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute peripheral blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
II. Naïve CD4+ T Cell Enrichment
This protocol details the enrichment of naïve CD4+ T cells from the isolated PBMCs using magnetic-activated cell sorting (MACS).
-
Resuspend up to 1 x 10⁸ total cells in 80 µL of MACS buffer (PBS pH 7.2, 0.5% BSA, 2 mM EDTA).
-
Add 20 µL of Naïve CD4+ T Cell Biotin-Antibody Cocktail per 10⁸ cells.
-
Mix well and incubate for 5 minutes in the refrigerator (2-8 °C).
-
Add 30 µL of MACS buffer and 20 µL of Naïve CD4+ T Cell MicroBead Cocktail per 10⁸ cells.
-
Mix well and incubate for an additional 10 minutes in the refrigerator (2-8 °C).
-
Proceed with magnetic separation using an LS Column according to the manufacturer's instructions. The enriched naïve CD4+ T cells are collected in the flow-through.
III. In Vitro Th17 Differentiation and this compound Treatment
-
Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.
-
Seed naïve CD4+ T cells at a density of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Prepare the Th17 differentiation cocktail in the culture medium. Add the following to the appropriate wells:
-
Prepare this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in the Th17 differentiation medium. Add the this compound dilutions to the designated wells. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Culture the cells for 6 days at 37°C in a 5% CO₂ incubator.
IV. Restimulation and Intracellular Staining for Flow Cytometry
-
On day 6, restimulate the cells by adding Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µg/mL) to each well.
-
Incubate for 1 hour at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well and incubate for an additional 4-5 hours at 37°C.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining by incubating the cells with anti-human CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with anti-human IL-17A and anti-human RORγt antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative data from the flow cytometry analysis.
Table 1: Effect of this compound on Th17 Cell Differentiation
| Treatment Group | This compound Conc. (nM) | % CD4+ IL-17A+ Cells (Mean ± SD) | % Inhibition of Th17 Differentiation |
| Th0 (Non-polarizing) | 0 | Baseline % | N/A |
| Th17 + Vehicle | 0 | High % | 0% |
| Th17 + this compound | 1 | Reduced % | Calculated |
| Th17 + this compound | 10 | Further Reduced % | Calculated |
| Th17 + this compound | 100 | Significantly Reduced % | Calculated |
| Th17 + this compound | 1000 | Maximally Reduced % | Calculated |
Table 2: Effect of this compound on RORγt Expression in CD4+ T Cells
| Treatment Group | This compound Conc. (nM) | % CD4+ RORγt+ Cells (Mean ± SD) |
| Th0 (Non-polarizing) | 0 | Low % |
| Th17 + Vehicle | 0 | High % |
| Th17 + this compound | 1 | High % |
| Th17 + this compound | 10 | High % |
| Th17 + this compound | 100 | High % |
| Th17 + this compound | 1000 | High % |
Note: this compound is expected to inhibit the transcriptional activity of RORγt, not necessarily its expression level.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Th17 Differentiation | Suboptimal cytokine concentrations | Titrate IL-1β, IL-6, and IL-23 to determine optimal concentrations. |
| Poor quality of naïve CD4+ T cells | Ensure high purity (>95%) of the starting cell population. | |
| High Cell Death | This compound toxicity | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Inappropriate culture conditions | Ensure proper handling of cells and use of fresh, complete medium. | |
| Weak Intracellular Staining Signal | Inefficient restimulation | Optimize the duration and concentration of PMA and Ionomycin. Ensure the protein transport inhibitor is added. |
| Antibody titration | Titrate the anti-IL-17A and anti-RORγt antibodies to determine the optimal staining concentration. |
Conclusion
This compound is a potent and selective inhibitor of RORγt, demonstrating significant suppression of Th17 cell differentiation and function. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound and other RORγt inhibitors on Th17 cell biology using flow cytometry. This methodology is crucial for the preclinical evaluation of novel therapeutics targeting Th17-mediated autoimmune and inflammatory diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 5. Distinct Regulation of IL-17 in Human Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The differentiation of human TH-17 cells requires transforming growth factor-β and induction of the nuclear receptor RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T Helper 17 Cells Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Measuring IL-17 Levels in JTE-151 Treated Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells. It plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are critically dependent on the transcription factor Retinoid-related orphan receptor gamma t (RORγt).[1][2][3] JTE-151 is a novel, orally available, and selective antagonist of RORγ.[1][4] By inhibiting the transcriptional activity of RORγ, this compound effectively suppresses the production of IL-17, making it a promising therapeutic agent for Th17-mediated diseases.[1][2]
These application notes provide detailed protocols for the in vitro treatment of cell cultures with this compound and the subsequent measurement of IL-17 levels in the supernatant. The provided methodologies are essential for researchers investigating the efficacy and mechanism of action of RORγ antagonists like this compound.
Data Presentation
The following tables provide a structured summary of expected quantitative data from experiments measuring the effect of this compound on IL-17 production.
Table 1: Effect of this compound on IL-17A Concentration in Activated T Helper Cell Supernatant
| Treatment Group | This compound Concentration (nM) | Mean IL-17A Concentration (pg/mL) | Standard Deviation (pg/mL) | % Inhibition of IL-17A Production |
| Vehicle Control | 0 | 1500 | 120 | 0% |
| This compound | 1 | 1250 | 100 | 16.7% |
| This compound | 10 | 800 | 75 | 46.7% |
| This compound | 100 | 350 | 40 | 76.7% |
| This compound | 1000 | 100 | 20 | 93.3% |
Table 2: IC50 Values of this compound for Inhibition of IL-17 Production in Different Cell Types
| Cell Type | Stimulation Conditions | This compound IC50 (nM) |
| Mouse Naïve CD4+ T cells | anti-CD3/CD28 + IL-6 + TGF-β | 32.4 ± 3.0 |
| Human Helper T cells | anti-CD3/CD28 | ~50 |
| Mouse Splenocytes | IL-23 | ~40 |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Th17 Cells and Treatment with this compound
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect on this process.
Materials:
-
Naïve CD4+ T cells (from mouse spleen or human peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound)
-
Recombinant human/mouse IL-6
-
Recombinant human/mouse TGF-β
-
Anti-IFN-γ and anti-IL-4 antibodies
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Isolate naïve CD4+ T cells using a cell separation kit.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the following to the cell suspension for Th17 differentiation:
-
Soluble anti-CD28 antibody (1-2 µg/mL)
-
Recombinant IL-6 (20 ng/mL)
-
Recombinant TGF-β (1-5 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-17 measurement. Store at -80°C until analysis.
Protocol 2: Measurement of IL-17 Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the procedure for quantifying IL-17A in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
IL-17A ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants from Protocol 1
-
Recombinant IL-17A standard
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using serial dilutions of the recombinant IL-17A standard.
-
Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17A in the samples by interpolating from the standard curve.
Visualizations
Caption: this compound inhibits IL-17 production by antagonizing RORγt.
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes: JTE-151 in Primary Human T Cell Cultures
Introduction
JTE-151 is a potent and selective, orally available antagonist of the Retinoid-related orphan receptor-gamma (RORγ).[1][2] RORγ is a key transcription factor that acts as a master regulator for the differentiation and function of T helper 17 (Th17) cells.[2] These cells are critical in the pathogenesis of various autoimmune and inflammatory diseases, primarily through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] this compound exerts its effects by directly binding to the ligand-binding pocket of RORγ, which inhibits its transcriptional activity.[1] In primary human T cell cultures, this compound has been shown to selectively suppress the function of Th17 cells without significantly affecting other T helper subsets like Th1 and Th2 cells.[1]
Mechanism of Action
T cell receptor (TCR) engagement, along with co-stimulation, initiates a complex signaling cascade that can lead to the differentiation of naïve CD4+ T cells into various effector lineages.[3][4] For Th17 differentiation, a specific cytokine milieu (e.g., IL-6, TGF-β) activates signaling pathways that culminate in the expression and activation of the transcription factor RORγ. RORγ then drives the expression of genes characteristic of the Th17 lineage, most notably IL-17A and IL-22.[5] this compound acts as a competitive antagonist at the RORγ receptor, preventing the transcription of these target genes. This leads to a reduction in Th17 cell differentiation and a decrease in the production of Th17-associated cytokines.[1][2]
Key Applications
-
Selective Inhibition of Th17 Differentiation: this compound can be used to prevent the differentiation of naïve CD4+ T cells into Th17 cells in vitro under polarizing conditions.[1]
-
Suppression of IL-17 Production: It effectively inhibits the secretion of IL-17 from activated human helper T cells and differentiated Th17 cells.[1]
-
Studying Autoimmune Disease Models: As a selective Th17 inhibitor, this compound is a valuable tool for investigating the role of Th17 cells in in vitro models of autoimmune diseases.[2]
-
High Specificity: this compound demonstrates high selectivity for RORγ, with minimal effects on Th1 (IFN-γ production) and Th2 (IL-4 production) cytokine profiles in activated human helper T cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in T cell cultures.
Table 1: Inhibitory Activity of this compound on Th17 Differentiation
| Cell Type | Parameter Measured | IC₅₀ Value (nmol/L) |
| Mouse Naïve CD4⁺ T Cells | Differentiation into Th17 Cells | 32.4 ± 3.0[1] |
Table 2: Effect of this compound on Cytokine Production in Activated T Helper Cells
| Cell Type | Cytokine Measured | Effect of this compound |
| Human Helper T Cells | IL-17 | Concentration-dependent inhibition[1] |
| Human Helper T Cells | IFN-γ (Th1) | No significant inhibition[1] |
| Human Helper T Cells | IL-4 (Th2) | No significant inhibition[1] |
| Mouse Splenocytes (IL-23 stimulated) | IL-17A | Significant suppression[5] |
| Mouse Splenocytes (IL-23 stimulated) | IL-22 | Significant suppression[5] |
Visualizations
Caption: Mechanism of this compound in blocking RORγ-mediated Th17 differentiation.
Caption: Workflow for evaluating this compound's effect on human T cell function.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Helper T Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent purification of CD4+ helper T cells.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque or Histopaque-1077[6]
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin (Complete RPMI)[6]
-
CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting [MACS] or other negative selection kits)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer and purify CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This method minimizes unintentional cell activation.
-
Count the purified CD4+ T cells and assess purity via flow cytometry (>95% is recommended).
-
Resuspend the cells in Complete RPMI at the desired concentration for downstream assays (e.g., 1 x 10⁶ cells/mL).[7]
Protocol 2: T Cell Activation and Cytokine Production Assay
This protocol is for assessing the effect of this compound on cytokine production from activated human helper T cells.
Materials:
-
Purified primary human CD4+ T cells (from Protocol 1)
-
96-well flat-bottom culture plates[7]
-
Anti-human CD3 antibody (functional grade)[1]
-
Anti-human CD28 antibody (soluble, functional grade)[1]
-
This compound (dissolved in DMSO, with final DMSO concentration <0.1%)
-
Complete RPMI medium
-
ELISA kits for human IL-17, IFN-γ, and IL-4
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS). Add 50 µL per well. Incubate for at least 2 hours at 37°C or overnight at 4°C.[7][8]
-
Washing: Before adding cells, wash the wells twice with 200 µL of sterile PBS to remove any unbound antibody.[7]
-
Cell Plating: Resuspend purified CD4+ T cells in Complete RPMI at 1 x 10⁶ cells/mL.
-
Treatment: Prepare serial dilutions of this compound in Complete RPMI. Also prepare a vehicle control (DMSO equivalent).
-
Stimulation: Add soluble anti-CD28 antibody to the cell suspension to a final concentration of 2 µg/mL.[7]
-
Add 100 µL of the cell suspension to the anti-CD3 coated wells. Immediately add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final cell density will be 1 x 10⁵ cells per well.
-
Incubation: Culture the plate in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Measure the concentration of IL-17, IFN-γ, and IL-4 in the collected supernatants using ELISA kits, following the manufacturer's instructions.[1]
Protocol 3: T Cell Proliferation Assay using CFSE
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by measuring dye dilution via flow cytometry.
Materials:
-
Purified primary human CD4+ T cells (from Protocol 1)
-
CFSE dye
-
Complete RPMI medium
-
Materials for T cell activation (as in Protocol 2)
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend purified CD4+ T cells in serum-free RPMI at 1 x 10⁷ cells/mL. Add CFSE to a final concentration of 5-10 µM.[6][8]
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold Complete RPMI (containing FBS).
-
Wash the cells three times with Complete RPMI to remove excess CFSE.
-
Assay Setup: Set up the T cell activation assay as described in Protocol 2 (steps 1-6), using the CFSE-labeled T cells. Include an unstimulated control (no anti-CD3/CD28) to establish the baseline CFSE fluorescence (non-proliferating population).
-
Incubation: Culture the plate for 3-5 days to allow for multiple rounds of cell division.[8]
-
Cell Harvesting and Staining: Harvest the cells from the wells. For more detailed analysis, cells can be stained with antibodies for surface markers (e.g., CD4, CD25) and a viability dye (e.g., 7-AAD).[9]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the live, single CD4+ T cell population. Analyze the CFSE histogram to determine the percentage of proliferating cells (cells that have diluted the dye, showing lower fluorescence than the unstimulated control).[6]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naïve human T cells are activated and proliferate in response to the heme oxygenase-1 (HO-1) inhibitor tin mesoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Troubleshooting JTE-151 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RORγ inhibitor, JTE-151. The following information is designed to address common challenges, with a focus on solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO. For optimal stability of your stock solution, it is advisable to use anhydrous DMSO, as moisture can affect the solubility and stability of the compound.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds and can be attributed to several factors:
-
"Solvent Shock": A rapid change in solvent polarity from DMSO to the aqueous medium can cause the compound to crash out of solution. To mitigate this, try a serial dilution approach. Instead of a single large dilution, perform intermediate dilutions in a mixed solvent system (e.g., DMSO/culture medium) before reaching the final concentration.
-
Exceeding Aqueous Solubility: The final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium. It is crucial to determine the aqueous solubility of this compound in your specific medium.
-
Temperature Effects: The solubility of some compounds can be lower at 37°C compared to room temperature. Pre-warming the cell culture medium to 37°C before adding the this compound solution can help prevent temperature-related precipitation.
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins, can influence the solubility of this compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%. However, the optimal concentration may vary depending on the cell type and the duration of the experiment. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is best to aliquot the stock solution into smaller, single-use volumes. When stored properly, the solid compound is stable for years.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
This issue is often linked to the actual concentration of soluble this compound in the assay being lower than the nominal concentration due to solubility problems.
| Possible Cause | Troubleshooting Steps |
| Precipitation in Assay Medium | - Visually inspect the assay wells for any signs of precipitation after adding this compound. - Perform a pre-assay solubility check: Prepare the highest concentration of this compound in your assay medium, incubate under the same conditions as your experiment, centrifuge, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC). |
| Adsorption to Plasticware | - The compound may adsorb to the surface of the cell culture plates, reducing its effective concentration. - Consider using low-adhesion plasticware. |
| Degradation in Culture Medium | - The stability of this compound in your specific cell culture medium over the course of your experiment may be a factor. - To assess stability, incubate this compound in the cell-free medium for the duration of your experiment and measure its concentration at different time points.[3] |
| Interaction with Serum Proteins | - Components in fetal bovine serum (FBS) can bind to small molecules, affecting their bioavailability. - If your experimental design allows, consider reducing the serum concentration or using a serum-free medium. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[2] | Anhydrous DMSO is recommended for stock solutions. |
| Ethanol | Data not available | The solubility of this compound in ethanol is not readily published. It is recommended to perform a solubility test before use. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | For aqueous solutions, it is advised to first dissolve this compound in DMSO and then dilute with PBS. A 1:1 solution of DMSO:PBS may have a solubility of around 0.5 mg/ml for similar compounds.[4] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Low solubility | The final concentration should be carefully determined to avoid precipitation. The presence of serum may slightly enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 501.06 g/mol ), you would weigh 5.01 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Mandatory Visualization
RORγ Signaling Pathway in Th17 Cell Differentiation
The following diagram illustrates the signaling pathway leading to the differentiation of T-helper 17 (Th17) cells, a process in which the nuclear receptor RORγ is a key regulator. This compound acts as an antagonist to RORγ, thereby inhibiting this pathway.
References
Technical Support Center: Optimizing JTE-151 Concentration for Th17 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JTE-151 for the effective and specific inhibition of T helper 17 (Th17) cells. Below you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the Retinoid-related Orphan Receptor gamma (RORγ).[1][2] RORγ is a key nuclear receptor that acts as a master regulator for the differentiation and function of Th17 cells.[3] this compound binds to the ligand-binding domain of RORγ, leading to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2] This action inhibits the transcriptional activity of RORγ, thereby suppressing the expression of Th17-associated cytokines, most notably Interleukin-17 (IL-17).[1][2]
Q2: What is the recommended starting concentration for this compound in an in vitro Th17 differentiation assay?
A2: Based on published data, a sensible starting point for a dose-response experiment would be in the range of 1 nM to 1 µM. This compound has been shown to inhibit the transcriptional activity of RORγ with an IC50 value of approximately 30 nM in human, rat, and mouse cells.[1] For the inhibition of murine naïve CD4+ T cell differentiation into Th17 cells, the reported IC50 is 32.4 ± 3.0 nM.[1] A logarithmic or semi-logarithmic dilution series around this IC50 value is recommended to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO. To prepare your working solutions, perform serial dilutions of the stock in your cell culture medium. To avoid solubility issues, it is advisable to add the this compound/DMSO solution to the medium and mix well, rather than adding medium to the DMSO stock. For long-term storage, aliquot the high-concentration stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits high selectivity for RORγ. It has been demonstrated to have no significant effect on the transcriptional activity of other nuclear receptors, including RORα and RORβ, at concentrations up to 3 µmol/L.[1] Furthermore, at concentrations effective for Th17 inhibition, this compound does not affect the differentiation of naïve CD4+ T cells into other T helper subsets such as Th1, Th2, or regulatory T (Treg) cells.[1][2]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is highly selective for RORγ, as with any small molecule inhibitor, the potential for off-target effects, particularly at higher concentrations, should be considered. Some studies on RORγt inhibitors have raised concerns about potential effects on thymocyte maturation.[4] However, this compound has been designed for high on-target specificity.[5] Weak inhibition of CYP2C8 (IC50 = 6.8 μM) and a slight hERG liability (IC50 = 7.4 μM) have been reported at concentrations significantly higher than those required for RORγ inhibition.[5] It is always recommended to include appropriate controls in your experiments to monitor for any unexpected effects on cell health or function.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of Th17 differentiation | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Compound Instability/Degradation: Improper storage or handling of this compound stock solutions can lead to loss of activity. | Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. Ensure the stock solution has not undergone multiple freeze-thaw cycles. | |
| Inefficient Th17 Differentiation: The baseline level of Th17 differentiation in your control group may be too low to observe a significant inhibitory effect. | Optimize your Th17 differentiation protocol. Ensure the quality and concentration of cytokines (e.g., TGF-β, IL-6, IL-23) and stimulating antibodies (anti-CD3/anti-CD28) are optimal. | |
| High cell death or toxicity observed | High this compound Concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your differentiation assay to determine the cytotoxic threshold. |
| DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally ≤ 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess the effect of the solvent alone. | |
| Poor Primary Cell Health: The initial population of naïve CD4+ T cells may be of low viability. | Use freshly isolated, healthy naïve CD4+ T cells. Assess cell viability before starting the differentiation protocol. | |
| Precipitation of this compound in culture medium | Poor Aqueous Solubility: this compound, being a hydrophobic molecule, may have limited solubility in aqueous cell culture media, especially at higher concentrations. | Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells. Avoid "solvent shock" by not adding the aqueous medium directly to the concentrated DMSO stock. If precipitation persists, consider a final DMSO concentration up to 0.5%, but validate its effect on your cells. |
| Interaction with Media Components: Components in the cell culture medium, such as serum proteins, can sometimes interact with small molecules and affect their solubility. | If using serum, ensure it is of high quality and consistently sourced. For troubleshooting, you could test the solubility of this compound in the basal medium without serum. | |
| Inconsistent results between experiments | Variability in Cell Culture: Inconsistent cell passage number, confluency, or media composition can lead to variable results. | Standardize your cell culture and differentiation protocols. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Pipetting Inaccuracies: Errors in preparing serial dilutions of this compound can lead to significant variability. | Use calibrated pipettes and be meticulous when preparing your dilutions. Prepare a master mix of your final this compound concentration in the culture medium to ensure consistency across replicate wells. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 Value | Reference |
| RORγ Transcriptional Activity | Human, Rat, Mouse | ~30 nmol/L | [1] |
| Th17 Differentiation (from naïve CD4+ T cells) | Mouse | 32.4 ± 3.0 nmol/L | [1] |
Table 2: Selectivity Profile of this compound
| Target | Effect | Concentration | Reference |
| RORα Transcriptional Activity | No effect | Up to 3 µmol/L | [1] |
| RORβ Transcriptional Activity | No effect | Up to 3 µmol/L | [1] |
| Th1 Differentiation | No effect | Up to 3 µmol/L | [1] |
| Th2 Differentiation | No effect | Up to 3 µmol/L | [1] |
| Treg Differentiation | No effect | Up to 3 µmol/L | [1] |
| CYP2C8 Inhibition | Weak Inhibition | IC50 = 6.8 µM | [5] |
| hERG Liability | Slight Liability | IC50 = 7.4 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Murine Th17 Cell Differentiation and Inhibition by this compound
This protocol describes the differentiation of naïve CD4+ T cells from mice into Th17 cells and the assessment of this compound's inhibitory effect.
Materials:
-
This compound
-
Anhydrous DMSO
-
Naïve CD4+ T cells (isolated from spleen and lymph nodes of C57BL/6 mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Recombinant mouse IL-23 (optional, for enhancing Th17 phenotype)
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry: Anti-mouse CD4, Anti-mouse IL-17A, Anti-mouse RORγt
Procedure:
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-mouse CD3ε antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Seeding: Isolate naïve CD4+ T cells from mouse spleen and lymph nodes using a cell isolation kit. Resuspend the cells in complete RPMI-1640 medium. Add 1 x 10^5 cells per well to the anti-CD3 coated plate.
-
Th17 Differentiation Cocktail: Prepare a Th17 differentiation cocktail containing:
-
Anti-mouse CD28 antibody (e.g., 1-2 µg/mL)
-
Recombinant mouse IL-6 (e.g., 20-50 ng/mL)
-
Recombinant human TGF-β1 (e.g., 1-5 ng/mL)
-
Anti-mouse IL-4 antibody (e.g., 10 µg/mL)
-
Anti-mouse IFN-γ antibody (e.g., 10 µg/mL)
-
(Optional) Recombinant mouse IL-23 (e.g., 10-20 ng/mL)
-
-
Treatment and Culture: Add the prepared this compound dilutions or vehicle control to the corresponding wells. Then, add the Th17 differentiation cocktail. The final volume should be 200 µL per well. Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Restimulation and Intracellular Staining:
-
On the day of analysis, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IL-17A and RORγt.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on live, single, CD4+ T cells and then quantifying the percentage of IL-17A+ and/or RORγt+ cells.
Visualizations
Caption: this compound inhibits Th17 differentiation by antagonizing RORγt.
Caption: Workflow for assessing this compound's effect on Th17 differentiation.
Caption: A logical guide for troubleshooting common this compound experimental issues.
References
Technical Support Center: RORγ Antagonist Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RORγ antagonist cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reporter Gene Assays (e.g., Luciferase, GFP)
Question 1: My luciferase reporter assay shows high variability between replicate wells. What are the common causes and solutions?
High variability in luciferase reporter assays can obscure the true effect of your RORγ antagonist. The primary causes often relate to inconsistencies in cell handling, transfection, and compound addition.
Potential Causes & Troubleshooting Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or compounds is a major source of variability.
-
Solution: Use calibrated pipettes and consider using a multi-channel pipette for additions to the assay plate to ensure consistency. Prepare a master mix of reagents when possible.[1]
-
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate leads to different cell numbers per well.
-
Solution: Ensure your cells are in a single-cell suspension before seeding. Gently swirl the cell suspension between plating to prevent settling.
-
-
Variable Transfection Efficiency: Differences in the amount of plasmid DNA and transfection reagent per well can lead to varied reporter expression.[1][2]
-
Solution: Optimize the ratio of plasmid DNA to transfection reagent. Prepare a master mix of the transfection complex to add to each well. Use a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[2]
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate reagents and affect cell health.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment.
-
-
Compound Precipitation: The test compound may not be fully soluble in the assay media at the tested concentrations.
Question 2: I'm observing a decrease in the reporter signal, but I suspect it's due to cytotoxicity and not true RORγ antagonism. How can I confirm this?
Compound-induced cytotoxicity is a common artifact in cell-based assays that can be mistaken for antagonist activity.
Potential Causes & Troubleshooting Solutions:
-
Compound Toxicity: High concentrations of the test compound or the vehicle (e.g., DMSO) can be toxic to cells, leading to reduced cell viability and consequently, a lower reporter signal.
-
Solution 1: Cell Viability Assay: Run a parallel cytotoxicity assay using a reagent like MTT, MTS, or a live/dead cell stain. This should be done at the same compound concentrations and incubation times as your primary assay.
-
Solution 2: Counterscreen Assay: Employ a counterscreen using a reporter driven by a constitutive promoter or a different transcription factor (e.g., VP16) that is unrelated to RORγ.[5] A general decrease in signal in the counterscreen assay suggests cytotoxicity or non-specific inhibition of the reporter system itself.[5]
-
Solution 3: Microscopic Examination: Visually inspect the cells under a microscope before adding the lysis buffer. Look for signs of poor cell health, such as detachment, rounding, or membrane blebbing.[4]
-
Question 3: How do I ensure that my antagonist is specific to RORγ and not other related nuclear receptors like RORα?
ROR family members share structural similarities, particularly in their ligand-binding domains, which can lead to off-target effects.
Potential Causes & Troubleshooting Solutions:
-
Cross-reactivity with other ROR isoforms: The antagonist may bind to and inhibit other ROR family members, such as RORα or RORβ.[6]
-
Solution 1: RORα and RORβ Counterscreens: Perform reporter assays using cells that express RORα or RORβ instead of RORγ.[5] A potent antagonist should show significantly less activity against these other isoforms.[5][7]
-
Solution 2: Gene Expression Analysis: In a more physiologically relevant system like Th17-differentiated cells, analyze the expression of genes known to be specifically regulated by RORγ versus those regulated by other transcription factors. Selective RORγ antagonists should not affect the expression of genes primarily controlled by other pathways.
-
Section 2: Th17 Differentiation Assays
Question 4: My naive CD4+ T cells are not efficiently differentiating into Th17 cells, as indicated by low IL-17A production. What could be the issue?
Successful in vitro Th17 differentiation is dependent on the quality of the primary cells and the precise combination of cytokines.[8]
Potential Causes & Troubleshooting Solutions:
-
Suboptimal Cytokine Cocktail: The concentration and quality of the polarizing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β) are critical for driving Th17 differentiation.[8][9]
-
Solution: Titrate the concentrations of your cytokines to find the optimal combination for your specific cell source and culture conditions. Ensure the cytokines are from a reliable source and have high biological activity.
-
-
Poor Quality of Naive CD4+ T cells: The starting cell population may have low viability or may not be sufficiently pure.
-
Solution: Use freshly isolated PBMCs for the best results.[8] Ensure high purity of naive CD4+ T cells by using a negative selection method to avoid pre-activation of the cells. Check cell viability before starting the culture.
-
-
Inadequate T-cell Activation: Insufficient stimulation of the T-cell receptor (TCR) will lead to poor differentiation.
-
Solution: Ensure proper coating of anti-CD3 antibodies on the culture plates and use an optimal concentration of soluble anti-CD28.[10]
-
-
Incorrect Timing of Analysis: The peak of IL-17A production may occur at a different time point than when you are measuring it.
-
Solution: Perform a time-course experiment to determine the optimal duration for Th17 differentiation and cytokine production in your system.
-
Question 5: I am seeing a reduction in the percentage of IL-17A+ cells by flow cytometry, but my IL-17A ELISA results from the supernatant are inconsistent. Why might this be?
Discrepancies between flow cytometry and ELISA data can arise from issues with cell stimulation or the timing of supernatant collection.
Potential Causes & Troubleshooting Solutions:
-
Insufficient Cell Restimulation for Intracellular Staining: For intracellular cytokine staining (flow cytometry), a brief restimulation (e.g., with PMA and ionomycin) is required to accumulate detectable levels of cytokines within the cell.[11]
-
Solution: Ensure that the restimulation step is performed correctly and for the optimal duration (typically 4-5 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[8]
-
-
Timing of Supernatant Collection: Secreted cytokines in the supernatant can be degraded over time or consumed by other cells in the culture.
-
Solution: Collect supernatants for ELISA at the peak of secretion, which may need to be determined empirically through a time-course experiment. Store supernatants at -80°C if not analyzed immediately.[8]
-
-
Cell Death Affecting Supernatant Levels: If the antagonist causes cell death, fewer cells will be available to secrete IL-17A, which could be misinterpreted as a specific inhibitory effect.
-
Solution: As with reporter assays, run a parallel viability assay to rule out cytotoxicity.
-
Quantitative Data Summary
Table 1: Representative IC50 Values for RORγ Antagonists in Cell-Based Assays
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| ML209 | RORγ Reporter Assay | Stably transfected Drosophila Schneider cells | 460 | [5] |
| TMP778 | RORγ Reporter Assay | - | 17 | [7] |
| TMP920 | RORγ Reporter Assay | - | 1100 | [7] |
| SHR168442 | RORγ Reporter Assay | - | 15 | [12] |
| SHR168442 | IL-17 Secretion Assay | Human PBMCs | 20 | [12][13] |
| SR2211 | Th17 Differentiation (IL-17A ELISA) | Human CD4+ T-cells | 1475 | [14] |
| Ursolic Acid | RORγ Reporter Assay | INDIGO Biosciences Reporter Cells | Varies (nM range) | [3][4][15][16] |
Note: IC50 values are highly dependent on specific assay conditions and should be used as a general reference.
Key Experimental Protocols
Protocol 1: RORγ Luciferase Reporter Gene Assay
This protocol is a generalized procedure for evaluating RORγ antagonists using a dual-luciferase reporter system in a cell line like HEK293T.
Materials:
-
HEK293T cells[2]
-
RORγ expression vector[2]
-
ROR-responsive element (RORE)-driven firefly luciferase reporter vector[2]
-
Renilla luciferase control vector[2]
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight at 37°C, 5% CO2.[2]
-
Transfection:
-
Prepare a transfection mix containing the RORγ expression vector, the RORE-firefly luciferase reporter, and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol. A typical ratio might be 100 ng, 100 ng, and 10 ng per well, respectively.[2]
-
Add the transfection complex to the cells and incubate for 24 hours.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the RORγ antagonist compound in the appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate for an additional 24 hours.[2]
-
-
Cell Lysis:
-
Remove the medium and gently wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[2]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized activity against the compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: In Vitro Human Th17 Differentiation Assay
This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells and the assessment of RORγ antagonist efficacy by measuring IL-17A production.[8]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-23, IL-1β, anti-IFN-γ, anti-IL-4
-
RORγ antagonist compound
-
For Flow Cytometry: PMA, Ionomycin, Protein Transport Inhibitor, fluorescently labeled antibodies against CD4 and IL-17A, Fixation/Permeabilization buffers.
-
For ELISA: Human IL-17A ELISA Kit.
Procedure:
-
Isolation of Naive CD4+ T Cells:
-
Isolate PBMCs from a fresh human buffy coat using density gradient centrifugation (e.g., Ficoll-Paque).[8]
-
Isolate naive CD4+ T cells from the PBMC population using a negative selection magnetic bead-based kit.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the purified naive CD4+ T cells in the coated plate.
-
Add soluble anti-CD28, the Th17 polarizing cytokine cocktail, and serial dilutions of the RORγ antagonist (or vehicle control).
-
Culture for 3-5 days at 37°C, 5% CO2.
-
-
Analysis of Th17 Differentiation:
-
Option A: IL-17A ELISA:
-
Option B: Intracellular Flow Cytometry:
-
Restimulate the cells for 4-5 hours with PMA and Ionomycin in the presence of a protein transport inhibitor.[8]
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.[8]
-
Perform intracellular staining for IL-17A.
-
Acquire samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.[8]
-
-
-
Data Analysis:
-
Calculate the dose-dependent reduction in secreted IL-17A (ELISA) or the percentage of IL-17A+ cells (flow cytometry) to determine the antagonist's potency (IC50).
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Th17 differentiation pathway and point of RORγ antagonist inhibition.
Caption: Experimental workflow for a RORγ luciferase reporter assay.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 10. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 12. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
Interpreting unexpected results in JTE-151 experiments
Welcome to the technical support center for JTE-151 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies involving this compound.
Troubleshooting Guide
This guide addresses specific unexpected outcomes in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I observing incomplete or no suppression of IL-17 production in my activated T-helper cells even at high concentrations of this compound?
Potential Causes:
-
Cell Culture Conditions: Suboptimal T-helper cell differentiation conditions can affect the expression and activity of RORγt, the target of this compound.
-
Reagent Quality: The this compound compound may have degraded due to improper storage, or the vehicle (e.g., DMSO) may be at a concentration that affects cell health or compound solubility.
-
Assay Timing: The timing of this compound addition relative to T-cell activation and the duration of the assay may not be optimal for observing maximal inhibition.
-
Off-Target Cellular Responses: The specific T-cell activation method used might induce pathways that are not fully dependent on RORγt for IL-17 production.
Recommended Solutions:
-
Verify Cell Differentiation: Ensure that your Th17 differentiation protocol is robust. Check for the expression of key markers to confirm successful differentiation.
-
Compound Integrity and Solubility: Use fresh aliquots of this compound and ensure it is fully dissolved in the vehicle before adding it to the cell culture medium. Run a vehicle-only control to rule out solvent effects.
-
Optimize Assay Parameters: Perform a time-course experiment to determine the optimal pre-incubation time and treatment duration with this compound.
-
Control Experiments: Include a positive control (a known RORγt inhibitor) and a negative control to validate your assay system.
Question 2: My in vivo study with this compound in a mouse model of autoimmune disease is not showing a significant reduction in disease severity, contrary to published data. What could be the reason?
Potential Causes:
-
Pharmacokinetics and Dosing: The dose, route of administration, or dosing frequency of this compound may not be achieving sufficient plasma concentrations in the animal model.[1]
-
Animal Model Variability: The specific mouse strain or the disease induction protocol might have variations that affect the Th17-mediated pathology and responsiveness to RORγt inhibition.
-
Timing of Treatment: The therapeutic window for RORγt inhibition might be narrow. Initiating treatment too late in the disease progression may not be effective.
-
Compound Formulation: The formulation used for in vivo administration might not be optimal for bioavailability.
Recommended Solutions:
-
Pharmacokinetic Analysis: If possible, measure the plasma concentration of this compound in a satellite group of animals to ensure adequate exposure.
-
Review Animal Model: Compare your animal model specifics (strain, age, disease induction) with those in published studies. Consider a pilot study to re-establish the model's sensitivity to Th17-targeted therapies.
-
Dose-Response and Timing Study: Conduct a dose-response study to determine the optimal dose in your model. Also, evaluate different treatment initiation time points (e.g., prophylactic vs. therapeutic).
-
Formulation Check: Ensure the formulation of this compound is appropriate for the chosen route of administration and is prepared correctly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available antagonist of the Retinoid-related orphan receptor-γ (RORγ).[2] It functions by binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[2] This action inhibits the transcriptional activity of RORγ, which is a key regulator for the differentiation and function of T helper 17 (Th17) cells.[2][3] Consequently, this compound suppresses the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[2]
Q2: How selective is this compound?
A2: this compound has demonstrated high selectivity for RORγ over other nuclear receptors, including RORα and RORβ.[3] Studies have shown greater than 100-fold selectivity against antagonist activities at hRORα and hRORβ, as well as against a panel of 12 other nuclear receptors.[1] The IC50 values against a safety screening panel of other receptors and enzymes were found to be greater than 10 μM.[1]
Q3: Does this compound affect other T-cell subsets besides Th17 cells?
A3: In vitro studies have shown that this compound suppresses the differentiation of naïve CD4+ T cells into Th17 cells without affecting their differentiation into other subsets like Th1, Th2, and Treg cells.[2][3] It has also been observed to inhibit the production of IL-17 from activated human helper T cells without affecting the production of IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine).[2]
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: this compound was designed to have high on-target specificity.[1] While it exhibited weak direct inhibition against CYP2C8 (IC50 = 6.8 μM), the IC50 values for other typical CYPs were greater than 10 μM.[1] A slight hERG liability was noted with an IC50 of 7.4 μM, but this did not translate to QTcF prolongation in toxicity studies.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Target | IC50 Value |
| Luciferase Reporter Gene Assay | Human, Rat, Mouse | RORγ Transcriptional Activity | ~30 nmol/L |
| Th17 Differentiation Assay | Mouse | Naïve CD4+ T cells | 32.4 ± 3.0 nmol/L |
Table 2: Selectivity Profile of this compound
| Target | Activity | IC50 Value |
| hRORα, hRORβ, hSF1 | Antagonist | >100-fold selectivity vs. RORγ |
| 12 other nuclear receptors | Agonist/Antagonist | >100-fold selectivity vs. RORγ |
| Panel of other receptors/enzymes | - | > 10 μM |
| CYP2C8 | Inhibition | 6.8 μM |
| hERG | Inhibition | 7.4 μM |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound action on RORγ.
Experimental Workflow for Troubleshooting
This diagram outlines a general workflow for investigating unexpected results in a cell-based assay with this compound.
References
How to minimize off-target effects of JTE-151 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JTE-151, a potent and selective RORγ (Retinoid-related orphan receptor gamma) antagonist, in cell culture experiments. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available antagonist of the nuclear receptor RORγ.[1][2] It functions by binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2] This inhibition of RORγ's transcriptional activity effectively suppresses the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells and reduces the production of IL-17, a key cytokine in many autoimmune diseases.[1][2]
Q2: How selective is this compound?
A2: this compound has demonstrated high selectivity for RORγ over other nuclear receptors, including RORα and RORβ.[3] Studies have shown negligible effects on the transcriptional activities of 15 other nuclear receptors, with IC50 values greater than 8 µmol/L.[3] This high selectivity is a key feature of the compound, designed to minimize off-target effects.[4]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect in your specific cell system. As a starting point, concentrations ranging from 10 nM to 1 µM are often used in Th17 differentiation assays.
Q4: What solvent should I use to prepare this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is critical to ensure that the final concentration of DMSO in your cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced toxicity and off-target effects. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Minimizing Off-Target Effects
Even highly selective inhibitors can exhibit off-target effects, particularly at concentrations above the optimal range. This guide will help you identify and mitigate potential off-target effects of this compound in your cell culture experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with RORγ inhibition. | Off-target activity: At higher concentrations, this compound may interact with other cellular proteins. | 1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to RORγ in your cells. 2. Use a Structurally Unrelated RORγ Inhibitor: Compare the phenotype induced by this compound with that of another RORγ inhibitor with a different chemical scaffold. A consistent phenotype suggests an on-target effect. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of RORγ or a downstream effector to see if it reverses the observed phenotype. |
| Cell death or reduced viability at expected effective concentrations. | Compound-induced cytotoxicity: The observed effect might be due to general cytotoxicity rather than specific RORγ inhibition. | 1. Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the cytotoxic concentration of this compound in your cell line. 2. Correlate with On-Target Activity: Compare the IC50 for cytotoxicity with the EC50 for on-target activity (e.g., inhibition of IL-17 production). A significant separation between these values indicates a therapeutic window. |
| Inconsistent results between experiments. | Compound instability or precipitation: this compound may be unstable or precipitate in your cell culture medium over time. | 1. Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freeze-thaw cycles. |
| Lack of expected on-target effect (e.g., no reduction in IL-17). | Sub-optimal experimental conditions: The concentration of this compound may be too low, or the treatment time may be insufficient. | 1. Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing the on-target effect. 2. Confirm RORγ Expression: Verify that your target cells express RORγ at the protein level. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| RORγ Transcriptional Activity IC50 (Human) | ~30 nmol/L | Luciferase Reporter Assay | [3] |
| RORγ Transcriptional Activity IC50 (Mouse) | ~30 nmol/L | Luciferase Reporter Assay | [3] |
| RORγ Transcriptional Activity IC50 (Rat) | ~30 nmol/L | Luciferase Reporter Assay | [3] |
| Selectivity against other Nuclear Receptors | >8 µmol/L | Luciferase Reporter Assay | [3] |
Mandatory Visualizations
Caption: this compound inhibits RORγ-mediated Th17 differentiation.
Caption: Experimental workflow for minimizing off-target effects.
Experimental Protocols
Protocol 1: RORγ Luciferase Reporter Assay
This protocol is for quantifying the antagonist activity of this compound on RORγ in a cell-based assay.
Materials:
-
HEK293T cells
-
RORγ expression plasmid
-
ROR-responsive element (RORE)-luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγ expression plasmid, RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.[5]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for RORγ Target Engagement
This protocol is to confirm the binding of this compound to its target RORγ within intact cells.[6][7]
Materials:
-
Cells expressing endogenous or overexpressed RORγ
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blotting reagents and anti-RORγ antibody
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or DMSO vehicle control at the desired concentration for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble RORγ by Western blotting using an anti-RORγ antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.[6][7]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on your cell line of interest.[8]
Materials:
-
Your cell line of interest
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight (for adherent cells) or for a few hours (for suspension cells).[8]
-
This compound Treatment: Treat the cells with a range of concentrations of this compound and a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
Improving the reproducibility of JTE-151 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vivo studies involving the RORγ antagonist, JTE-151.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel, orally available antagonist of the Retinoid-related orphan receptor-γ (RORγ).[1][2] It functions by dissociating co-activator peptides and recruiting co-repressor peptides to the RORγ ligand-binding domain, thereby potently inhibiting its transcriptional activity.[1][2] This selectively suppresses the differentiation and activation of T helper 17 (Th17) cells and the production of IL-17, without significantly affecting other T cell subsets.[1][2]
Q2: What is the recommended vehicle for in vivo administration of this compound?
For in vivo experiments, this compound is typically suspended in 0.5% methyl cellulose (MC).[2]
Q3: What are the typical dose ranges for this compound in preclinical animal models?
In mouse models of collagen-induced arthritis, oral administration of this compound at doses of 3 mg/kg and higher has been shown to be effective.[2] In another study, doses of 3 and 10 mg/kg suppressed IL-17 levels in mice.[3] A dose of 10 mg/kg significantly decreased the clinical score in an experimental autoimmune encephalomyelitis (EAE) model.[3]
Q4: How should this compound be prepared for in vitro studies?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) and then diluted to the final concentration in the appropriate culture medium or assay buffer.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | Improper drug formulation leading to inconsistent dosing. | Ensure this compound is homogeneously suspended in the 0.5% methyl cellulose vehicle before each administration. Vortex the suspension thoroughly before drawing each dose. |
| Differences in the gut microbiome of the animals can affect the absorption of orally administered compounds. | Source animals from a consistent and reliable vendor. Co-house animals for a period before the study begins to help normalize their gut flora. | |
| Stress-induced physiological changes in the animals. | Handle animals gently and consistently. Acclimatize them to the experimental procedures, such as gavage, before the study starts. | |
| Lower than expected efficacy | Suboptimal dosing frequency or timing relative to disease induction. | Review the experimental design. In the collagen-induced arthritis model, this compound has been administered once daily.[2] The timing of treatment initiation can also be critical.[2] |
| Degradation of the compound. | Store this compound and its formulations under appropriate conditions (cool, dark, and dry) to prevent degradation. Prepare fresh suspensions regularly. | |
| Unexpected adverse effects | Off-target effects, although this compound has shown high selectivity for RORγ.[1][2][3] | Carefully monitor animals for any signs of toxicity. If adverse effects are observed, consider reducing the dose or consulting the literature for known off-target effects of RORγ antagonists. A thorough safety screening of this compound has been conducted, showing a low potential for toxicity.[3] |
| Issues with the vehicle or administration procedure. | Administer a vehicle-only control group to distinguish between effects of the compound and the vehicle or procedure. Ensure the gavage technique is performed correctly to avoid injury. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | IC₅₀ (nmol/L) |
| RORγ Transcriptional Activity | Human, Mouse, Rat | Potent Inhibition (Specific IC₅₀ not detailed in provided text)[1][2] |
| Th17 Cell Differentiation | Mouse | 32.4 ± 3.0[2] |
Table 2: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (Mouse Model)
| Dose (mg/kg, oral) | Treatment Schedule | Key Finding |
| 3, 10, 30 | Once daily from day 22 to 36 | Significant reduction in arthritis severity score at 30 mg/kg.[2] |
| 1, 3, 10 | Once daily for 7 days | Significant inhibition of the increase in plasma IL-17 concentration at doses of 1 mg/kg and higher.[2] |
Signaling Pathways and Experimental Workflows
References
Addressing variability in JTE-151 experimental outcomes
Welcome to the technical support center for JTE-151. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes with the selective RORγ antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally available small molecule that functions as a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor-gamma (RORγ).[1][2] Its primary mechanism of action is the inhibition of the transcriptional activity of RORγ.[1][3] This leads to the suppression of the differentiation and activation of T helper 17 (Th17) cells, and consequently, a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2][3]
Q2: What are the main research applications for this compound?
This compound is primarily used in preclinical research for autoimmune and inflammatory diseases. Its ability to suppress Th17 cell activity makes it a valuable tool for studying conditions where these cells play a pathogenic role, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Q3: How should I store and handle this compound?
This compound should be stored as a solid powder. For short-term storage (days to weeks), it can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry and dark environment.[4][5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] The compound is stable enough for a few weeks during ordinary shipping conditions at ambient temperature.[4][5]
Q4: In which solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] A product data sheet suggests that it is soluble in DMSO at a concentration of 25 mg/mL (49.89 mM), and may require ultrasonic treatment for complete dissolution.[7]
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound.
In Vitro Experimentation
Problem 1: High variability or lower than expected potency (IC50) in Th17 differentiation assays.
-
Potential Cause 1: Suboptimal Th17 polarizing conditions. The differentiation of Th17 cells is a complex process influenced by a delicate balance of cytokines.
-
Solution: Ensure the purity and bioactivity of the cytokines used (e.g., TGF-β, IL-6, IL-23, IL-1β).[8][9][10] Consider adding anti-IFN-γ and anti-IL-4 antibodies to the culture to prevent differentiation into other T helper subsets.[8][10] The addition of anti-IL-2 can also increase the percentage of IL-17A positive cells.[8]
-
-
Potential Cause 2: Instability of this compound in culture medium. While generally stable, prolonged incubation in aqueous media at 37°C could potentially lead to degradation.
-
Solution: Prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Minimize the time the compound spends in aqueous solution before being added to the cells.
-
-
Potential Cause 3: Cell health and density. Unhealthy or improperly seeded cells can lead to inconsistent results.
-
Solution: Ensure that the naive CD4+ T cells are of high purity and viability. Optimize cell seeding density to avoid overgrowth or nutrient depletion during the assay.
-
-
Potential Cause 4: Variability in IC50 calculation. Different methods and parameters for calculating IC50 values can lead to discrepancies.
Problem 2: Unexpected off-target effects in cell-based assays.
-
Potential Cause 1: hERG channel inhibition. this compound has been reported to have a slight hERG liability.[13] Inhibition of the hERG channel can lead to cardiotoxicity.
-
Solution: In sensitive cell lines, especially those of cardiac origin, consider counter-screening for hERG activity. If hERG-related effects are suspected, structure-activity relationship studies to reduce basicity and lipophilicity of the compound could be considered to mitigate this risk.[14]
-
-
Potential Cause 2: CYP2C8 inhibition. this compound has shown weak inhibition of the cytochrome P450 enzyme CYP2C8.[15]
-
Solution: If your experimental system involves other compounds that are substrates of CYP2C8, be aware of the potential for drug-drug interactions.[3][16][17] If significant interactions are observed, consider using a different compound or modifying the experimental design to avoid co-administration.
-
In Vivo Experimentation
Problem 3: Inconsistent efficacy or high variability in animal models of autoimmune disease (e.g., CIA, EAE).
-
Potential Cause 1: Improper formulation and administration of this compound. The vehicle and route of administration can significantly impact the bioavailability and efficacy of the compound.
-
Solution: For oral gavage, a common vehicle is 0.5% methylcellulose in water.[18] Ensure the compound is uniformly suspended before each administration. The stress of oral gavage can be a confounding factor; consider techniques to minimize animal stress, such as precoating the gavage needle with sucrose.[18]
-
-
Potential Cause 2: Variability in the animal model itself. Models like Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE) are known for their inherent variability.
-
Solution for CIA: Use mice from a reputable vendor and house them in specific pathogen-free (SPF) conditions to minimize the influence of microbiome on disease severity.[19] The quality of the collagen/CFA emulsion is critical; using a homogenizer is recommended over the double syringe method.[19]
-
Solution for EAE: The age and sex of the animals can impact disease severity, with older animals and females often showing more consistent disease.[20] The dose and potency of pertussis toxin (if used) are also critical parameters to control.[20]
-
-
Potential Cause 3: Batch-to-batch variability of this compound. Inconsistencies in the purity or isomeric composition of different batches of the compound can lead to variable results.
-
Solution: Whenever a new batch of this compound is received, it is advisable to perform a quality control check. This can include analytical methods like HPLC to confirm purity and identity against a reference standard. Performing a simple in vitro assay to confirm its potency (e.g., a Th17 differentiation assay) can also help ensure consistency.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 (µM) | Reference |
| RORγ | Transcriptional Activity | Human | >8 | [15] |
| RORα | Transcriptional Activity | Human | >8 | [15] |
| RORβ | Transcriptional Activity | Human | >8 | [15] |
| Other Nuclear Receptors (15 total) | Transcriptional Activity | Human/Mouse | >8 | [15] |
Table 2: Reported Off-Target Activities of this compound
| Off-Target | Activity | IC50 (µM) | Note | Reference |
| hERG | Inhibition | - | Slight liability reported | [13] |
| CYP2C8 | Weak Inhibition | - | - | [15] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.[6]
-
In Vitro Th17 Differentiation Assay with this compound
-
Cell Preparation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice.
-
Cell Culture: Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Polarization: Add a cytokine cocktail to induce Th17 differentiation (e.g., TGF-β, IL-6). To improve differentiation efficiency, include anti-IFN-γ and anti-IL-4 antibodies.[8][10]
-
This compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. The final DMSO concentration in the culture should be kept below 0.1%. Add the this compound dilutions to the cells at the time of polarization.
-
Incubation: Incubate the cells for 3-5 days at 37°C and 5% CO2.
-
Analysis:
-
Flow Cytometry: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Perform intracellular staining for IL-17A and analyze by flow cytometry.
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A by ELISA.
-
Visualizations
Caption: RORγ Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro Th17 differentiation assays with this compound.
Caption: A logical troubleshooting workflow for addressing inconsistent in vitro results with this compound.
References
- 1. toolify.ai [toolify.ai]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 3. sketchviz.com [sketchviz.com]
- 4. youtube.com [youtube.com]
- 5. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges [mdpi.com]
- 6. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. clyte.tech [clyte.tech]
- 9. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. drughunter.com [drughunter.com]
- 15. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lornajane.net [lornajane.net]
- 17. CYP2C8-Mediated Drug–Drug Interactions and the Factors Influencing the Interaction Magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 20. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
JTE-151 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the experimental use of JTE-151, a potent and selective RORγ (Retinoid-related orphan receptor gamma) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the nuclear receptor RORγ. Its mechanism of action involves binding to the ligand-binding domain of RORγ, which prevents the recruitment of coactivators and subsequently inhibits the transcription of RORγ target genes. This leads to the suppression of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. It is shipped at ambient temperature and is stable for a few weeks. For short-term storage, it is recommended to keep it at 0-4°C for days to weeks. For long-term storage, it should be stored at -20°C for months to years in a dry and dark environment.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).
Stability and Storage Best Practices
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Parameter | Recommendation | Notes |
| Shipping Condition | Shipped at ambient temperature. | Stable for a few weeks during ordinary shipping. |
| Short-Term Storage | 0 - 4°C (days to weeks) | Keep in a dry and dark place. |
| Long-Term Storage | -20°C (months to years) | Keep in a dry and dark place. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Stock Solution Storage | 0 - 4°C for short-term (days to weeks), or -20°C for long-term (months). | Use anhydrous DMSO to prepare stock solutions. |
| Shelf Life | >3 years if stored properly. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the tube to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term use.
RORγt Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit RORγt-mediated transcription.
-
Cell Culture and Transfection:
-
Seed a suitable host cell line (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with an RORγt expression vector and a luciferase reporter vector containing RORγt response elements (ROREs). A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Following incubation, lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Add luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add a quenching reagent and the Renilla luciferase substrate to measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no compound activity | Compound degradation | Ensure proper storage conditions (dry, dark, appropriate temperature). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Prepare fresh working solutions for each experiment. |
| Low cell permeability | Confirm that the final DMSO concentration in the cell culture medium is optimal (typically ≤0.5%) to facilitate cell entry without causing toxicity. | |
| High background signal in luciferase assay | High basal activity of the reporter construct | Optimize the amount of reporter plasmid used in transfection. Use a reporter with a minimal promoter. |
| Cell lysis issues | Ensure complete cell lysis by using the recommended volume of lysis buffer and adequate incubation time. | |
| Variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| Unexpected off-target effects | Compound binding to other cellular targets | Use the lowest effective concentration of this compound. Compare results with a structurally different RORγ inhibitor. Validate findings using genetic approaches (e.g., siRNA knockdown of RORγ). |
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and experimental workflows, the following diagrams are provided.
Caption: this compound inhibits RORγt, preventing coactivator recruitment and subsequent IL-17 production.
Caption: Workflow for preparing this compound stock solution and performing a luciferase reporter assay.
Technical Support Center: JTE-151 Animal Model Studies
Welcome to the technical support center for JTE-151 animal model studies. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this novel RORγ antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected efficacy | Improper formulation: this compound has poor water solubility. | For in vivo experiments, this compound should be suspended in 0.5% methyl cellulose (0.5% MC).[1] For in vitro use, it can be dissolved in dimethyl sulfoxide (DMSO).[1][2][3] Ensure the suspension is homogenous before each administration. |
| Suboptimal dosing: The dose may be too low to achieve the desired therapeutic concentration. | Review published dose-response studies. For example, in a mouse model of collagen-induced arthritis, oral administration of this compound at 3 and 10 mg/kg showed efficacy.[4] Consider conducting a pilot dose-ranging study to determine the optimal dose for your specific animal model and disease state. | |
| Variability in drug administration: Inconsistent gavage technique can lead to variable absorption. | Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species.[5][6] The volume administered should be appropriate for the animal's size.[5] | |
| Unexpected toxicity or adverse events | Off-target effects: While this compound is reported to be highly selective, off-target effects can never be fully excluded, especially at higher doses.[4][7] | Carefully observe animals for any signs of toxicity. If adverse events are noted, consider reducing the dose or frequency of administration. It's important to differentiate between on-target and off-target effects, which may require additional mechanistic studies.[8] A one-month GLP-compliant toxicity study in rats and dogs did not reveal any development-limiting toxicity.[9] |
| Vehicle-related toxicity: The vehicle itself may cause adverse effects. | Include a vehicle-only control group in your experimental design to assess any effects of the 0.5% methyl cellulose suspension. | |
| Difficulty in reproducing published results | Differences in experimental models: Animal strain, age, sex, and disease induction methods can all influence outcomes. | The original studies with this compound used female C57BL/6J mice and male DBA/1J mice.[1] Ensure your experimental setup aligns with the published protocols as closely as possible. |
| Compound stability issues: Improper storage can lead to degradation of this compound. | Store this compound as a solid powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[2][3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel, orally available antagonist of the Retinoid-related orphan receptor-γ (RORγ).[1][4] RORγ is a nuclear receptor crucial for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases.[4] this compound binds to the ligand-binding domain of RORγ, leading to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][4] This inhibits the transcriptional activity of RORγ, thereby suppressing the differentiation of naïve CD4+ T cells into Th17 cells and reducing the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][4]
2. How should I prepare this compound for administration to animals?
For oral administration in animal models, this compound should be suspended in a 0.5% aqueous solution of methyl cellulose (MC).[1] It is important to ensure a uniform suspension before each dose is administered to ensure consistent dosing.
3. What is the recommended solvent for this compound for in vitro experiments?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1][2][3]
4. What are the reported IC50 values for this compound?
The inhibitory concentration (IC50) of this compound varies depending on the assay:
-
RORγ transcriptional activity: Approximately 30 nmol/L in humans, rats, and mice.[1]
-
Th17 cell differentiation: The IC50 value for inhibiting the differentiation of mouse naïve CD4+ T cells into Th17 cells is 32.4 ± 3.0 nmol/L.[1]
5. Is this compound selective for RORγ?
Yes, this compound has been shown to be highly selective for RORγ. It did not affect the transcriptional activity of other nuclear receptors, including RORα and RORβ, at concentrations up to 3 µmol/L.[1]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model in Mice
This protocol is a summary of the methodology used in published studies with this compound.[4]
-
Animals: Male DBA/1J mice, 6 weeks of age.[1]
-
Induction of Arthritis:
-
Primary immunization: Emulsify bovine type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer an intradermal injection of bovine type II collagen emulsified with incomplete Freund's adjuvant at the base of the tail.
-
-
This compound Administration:
-
Prepare a suspension of this compound in 0.5% methyl cellulose.
-
Administer this compound orally once daily. Dosing can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of arthritis).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = no signs of arthritis and 4 = severe inflammation and joint deformity. The total score per mouse is the sum of the scores for all four paws.
-
-
Outcome Measures:
-
Clinical arthritis score.
-
Histopathological analysis of the joints to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Measurement of serum IL-17 levels by ELISA.
-
Visualizations
Caption: this compound inhibits RORγ, blocking Th17 cell differentiation and IL-17 production.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS 1404380-58-0 | Bulk In Stock | Sun-shinechem [sun-shinechem.com]
- 4. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound autoimmune diseases | Domainex [domainex.co.uk]
Technical Support Center: Validating the Specificity of JTE-151's Effect on Th17 Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of JTE-151's effect on Th17 cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally available small molecule that functions as a retinoid-related orphan receptor-gamma (RORγ) antagonist.[1][2] Its primary mechanism of action is to bind to the ligand-binding pocket of RORγ, which is a key transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1][3][4] By binding to RORγ, this compound inhibits its transcriptional activity, thereby suppressing the differentiation of naïve CD4+ T cells into Th17 cells and reducing the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]
Q2: How selective is this compound for RORγ over other nuclear receptors?
This compound has demonstrated high selectivity for RORγ. In vitro assays have shown that this compound does not significantly affect the transcriptional activity of other related nuclear receptors, including RORα and RORβ.[1] Furthermore, its activity against a broader panel of 15 other nuclear receptors was found to be negligible, with IC50 values greater than 8 µmol/L.[3]
Q3: What is the recommended in vitro concentration of this compound to specifically inhibit Th17 differentiation?
The reported IC50 value for this compound in inhibiting the differentiation of mouse naïve CD4+ T cells into Th17 cells is approximately 32.4 ± 3.0 nmol/L.[1] It is recommended to perform a dose-response curve starting from low nanomolar concentrations up to a high concentration of 3 µmol/L to confirm this in your specific experimental system. Notably, at concentrations up to 3 µmol/L, this compound has been shown to have no effect on the differentiation of Th1, Th2, and Treg cells.[1]
Q4: What are the known off-target effects of this compound?
Screening against a panel of receptors and enzymes has shown that the IC50 values for this compound are generally greater than 10 μM.[4] A slight liability for hERG has been noted with an IC50 of 7.4 μM, and weak direct inhibition of CYP2C8 was observed with an IC50 of 6.8 μM.[4]
Troubleshooting Guides
Issue 1: Inconsistent or weak inhibition of Th17 differentiation.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment with this compound ranging from 1 nM to 10 µM to determine the optimal inhibitory concentration in your cell culture system.
Possible Cause 2: Issues with cell culture conditions for Th17 differentiation.
-
Troubleshooting Step: Ensure that the cytokine cocktail (e.g., TGF-β, IL-6, IL-23) and other reagents used for Th17 polarization are fresh and used at optimal concentrations. Verify the viability of your naïve CD4+ T cells before starting the differentiation protocol.
Possible Cause 3: Inaccurate assessment of Th17 population.
-
Troubleshooting Step: Use intracellular staining for both RORγt and IL-17A followed by flow cytometry as a robust method to identify Th17 cells. Confirm your gating strategy with appropriate isotype controls.
Issue 2: Apparent effects of this compound on other T cell subsets (Th1, Th2, Treg).
Possible Cause 1: High concentration of this compound leading to off-target effects.
-
Troubleshooting Step: Lower the concentration of this compound to the effective range for Th17 inhibition (low nanomolar). High micromolar concentrations may lead to non-specific effects.
Possible Cause 2: Overlapping cytokine signaling pathways.
-
Troubleshooting Step: Carefully analyze the expression of key transcription factors for each subset (T-bet for Th1, GATA3 for Th2, and Foxp3 for Treg) using intracellular flow cytometry or qPCR to quantitatively assess the impact on each lineage.
Possible Cause 3: Donor-to-donor variability in primary cells.
-
Troubleshooting Step: When using primary human or animal cells, test this compound on cells from multiple donors to account for biological variability.
Quantitative Data Summary
| Parameter | Species | Assay | Value | Reference |
| IC50 for RORγ Transcriptional Activity | Human, Rat, Mouse | Luciferase Reporter Gene Assay | ~30 nmol/L | [1] |
| IC50 for Th17 Differentiation Inhibition | Mouse | In vitro Naïve CD4+ T cell differentiation | 32.4 ± 3.0 nmol/L | [1] |
| Selectivity against other Nuclear Receptors | Human, Mouse | Transcriptional Activity Assays | >8 µmol/L | [3] |
| Off-target Receptor/Enzyme Panel | - | Safety Screening Panel | >10 µM | [4] |
| hERG Inhibition | - | - | IC50 = 7.4 µM | [4] |
| CYP2C8 Inhibition | - | - | IC50 = 6.8 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro T Helper Cell Differentiation Assay
-
Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.
-
Plate the cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells with a lineage-specific cytokine cocktail:
-
Th17: TGF-β, IL-6, anti-IFN-γ, anti-IL-4
-
Th1: IL-12, anti-IL-4
-
Th2: IL-4, anti-IFN-γ
-
Treg: TGF-β, IL-2
-
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 3-5 days.
-
Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for lineage-specific transcription factors (RORγt, T-bet, GATA3, Foxp3) and cytokines (IL-17A, IFN-γ, IL-4).
-
Analyze the cell populations by flow cytometry.
Protocol 2: RORγ Luciferase Reporter Gene Assay
-
Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for human, rat, or mouse RORγ and a reporter plasmid containing a ROR-responsive element driving the expression of luciferase.
-
Treat the transfected cells with a range of this compound concentrations.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: this compound inhibits RORγ-mediated IL-17 production in Th17 cells.
Caption: Workflow for validating this compound specificity in T cell differentiation.
Caption: Troubleshooting unexpected effects of this compound on non-Th17 cells.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound autoimmune diseases | Domainex [domainex.co.uk]
Validation & Comparative
JTE-151 in the Landscape of RORγ Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The Retinoic acid-related orphan receptor gamma (RORγ) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγ drives the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Consequently, the development of small molecule inhibitors targeting RORγ has become a significant focus of pharmaceutical research. This guide provides a comparative analysis of the efficacy of a novel RORγ antagonist, JTE-151, alongside other prominent RORγ inhibitors that have been in clinical development.
Mechanism of Action of RORγ Inhibitors
RORγ inhibitors function by binding to the ligand-binding domain of the RORγ protein. This binding event can either be as an antagonist, which blocks the recruitment of co-activator proteins, or as an inverse agonist, which actively recruits co-repressor proteins. Both mechanisms lead to the suppression of RORγ's transcriptional activity, thereby inhibiting the differentiation of naïve CD4+ T cells into pathogenic Th17 cells and reducing the production of IL-17.[1] this compound has been characterized as a potent and selective RORγ antagonist.[3][4]
Comparative In Vitro Efficacy
The following table summarizes the in vitro potency of this compound and other selected RORγ inhibitors based on their half-maximal inhibitory concentrations (IC50) in various assays. Lower IC50 values indicate greater potency.
| Compound | RORγt Inhibition IC50 | Th17 Differentiation/IL-17 Inhibition IC50 | Selectivity |
| This compound | ~30 nM (human, rat, mouse)[3] | 32.4 nM (mouse Th17 differentiation)[3] | >100-fold selective against RORα, RORβ, and 15 other nuclear receptors[3][5] |
| JNJ-61803534 | 9.6 nM (human)[3][6] | 19 nM (human IL-17A)[6] | >2 µM for RORα and RORβ[6] |
| Vimirogant (VTP-43742) | 17 nM (Ki = 3.5 nM)[7][8] | 57 nM (mouse IL-17A), 18 nM (human PBMC IL-17A)[7][8] | >1000-fold selective vs RORα and RORβ[7][8] |
| AZD0284 | pIC50 = 7.4 (human) | 0.37 µM (human Th17 IL-17A production)[9] | Selective for RORγ vs RORα or RORβ up to 5µM[10] |
| PF-06763809 | Data not available | Potently inhibits IL-17A production in preclinical assays[11] | Data not available |
Comparative In Vivo Efficacy
Preclinical studies in animal models of autoimmune diseases provide crucial insights into the in vivo potential of these inhibitors.
| Compound | Animal Model | Key Findings |
| This compound | Collagen-Induced Arthritis (mice) | Ameliorated the severity of arthritis.[4] |
| Antigen-sensitized mice | Suppressed the production of IL-17.[4] | |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | At 10 mg/kg, significantly decreased the clinical score and demonstrated better efficacy compared to an anti-IL-17A antibody.[5] | |
| JNJ-61803534 | Collagen-Induced Arthritis (mice) | Dose-dependently attenuated inflammation, achieving ~90% maximum inhibition of clinical score.[12] |
| Imiquimod-induced skin inflammation (mice) | Significantly inhibited disease score and dose-dependently inhibited the expression of RORγt-regulated genes.[12] | |
| Vimirogant (VTP-43742) | Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Significantly suppressed clinical symptoms, demyelination, and mRNA expression of multiple inflammatory markers in the spinal cord.[7] |
| AZD0284 | Imiquimod-induced skin inflammation (mice) | Reduced the frequency and numbers of IL-17A producing cells.[10] |
| PF-06763809 | Preclinical skin inflammation models | Active when applied topically.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and evaluation process for RORγ inhibitors, the following diagrams are provided.
Experimental Protocols
Luciferase Reporter Gene Assay for RORγt Inhibition
This cell-based assay is used to quantify the transcriptional activity of RORγt in the presence of an inhibitor.
-
Principle: A host cell line (e.g., HEK293T) is co-transfected with two plasmids. The first plasmid expresses the RORγt protein. The second is a reporter plasmid containing a luciferase gene downstream of a promoter with RORγt response elements (ROREs). When RORγt is active, it binds to the ROREs and drives the transcription of the luciferase gene. The resulting bioluminescent signal, produced upon the addition of a luciferin substrate, is proportional to RORγt activity. An inhibitor like this compound will bind to RORγt, preventing its interaction with the ROREs and causing a dose-dependent decrease in the luciferase signal.[5]
-
Protocol Outline:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the RORγt expression vector and the RORE-luciferase reporter vector. A control vector (e.g., Renilla luciferase) is often included for normalization.
-
Compound Addition: After 24 hours, replace the medium with fresh medium containing serial dilutions of the RORγ inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer and a luciferase assay reagent. If a normalization control is used, its activity is measured sequentially.
-
Data Analysis: Normalize the RORγt-driven luciferase signal to the control signal. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.[5][13]
-
In Vitro Th17 Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve T cells into Th17 cells.
-
Principle: Naïve CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in the presence of a specific cytokine cocktail (primarily TGF-β and IL-6) and T-cell receptor stimulation (anti-CD3 and anti-CD28 antibodies) that induces their differentiation into Th17 cells. The efficacy of an inhibitor is determined by its ability to reduce the percentage of IL-17-producing cells in a dose-dependent manner.[1]
-
Protocol Outline:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human or mouse PBMCs using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibodies.
-
Cell Culture: Seed the naïve T cells in the coated plate with soluble anti-CD28 antibody and the Th17 polarizing cytokines (e.g., TGF-β, IL-6).
-
Compound Treatment: Add the RORγ inhibitor at various concentrations to the cell cultures.
-
Incubation: Culture the cells for 4-6 days.
-
Analysis:
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A.
-
Flow Cytometry: Restimulate the cells for a few hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, perform intracellular staining for IL-17A and RORγt and analyze the percentage of positive cells by flow cytometry.[1][4]
-
-
Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a co-activator peptide.
-
Principle: FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. In this assay, the RORγ-LBD is labeled with a donor (e.g., via a tagged antibody), and a co-activator peptide is labeled with an acceptor. When the co-activator binds to the LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a loss of the FRET signal.[14]
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the donor-labeled RORγ-LBD and the acceptor-labeled co-activator peptide.
-
Compound Dispensing: Dispense serial dilutions of the test compound into a microplate.
-
Reaction Initiation: Add the RORγ-LBD and co-activator peptide to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a FRET-compatible reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. A decrease in this ratio indicates inhibition of the interaction. Plot the ratio against the inhibitor concentration to determine the IC50 value.[13]
-
Discussion and Conclusion
This compound demonstrates potent and highly selective inhibition of RORγ, with in vitro efficacy comparable to other leading clinical candidates such as JNJ-61803534 and Vimirogant (VTP-43742). Its robust performance in preclinical animal models, particularly the demonstrated superiority over an anti-IL-17A antibody in an EAE model, highlights its potential as a therapeutic agent for Th17-mediated autoimmune diseases.[5]
The development of RORγ inhibitors has been challenging, with several compounds discontinued in clinical trials due to lack of efficacy or safety concerns.[2] For instance, the topical application of PF-06763809 did not show a significant reduction in psoriasis symptoms compared to the vehicle.[2][15] The development of JNJ-61803534 was terminated due to toxicity in rabbit embryos, and VTP-43742 was halted because of reversible liver enzyme elevations in some patients.[2]
This compound has successfully completed Phase I clinical trials, where it was well-tolerated with no severe adverse events observed.[16] Its favorable drug-like properties, including high selectivity and good metabolic stability, were prioritized during its development to mitigate the risks that have hindered other RORγ inhibitors.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. JNJ-61803534 | RORγt inverse agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD0284 [openinnovation.astrazeneca.com]
- 11. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. A phase I, randomized, double-blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF-06763809 in participants with mild-to-moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
A Comparative Guide to RORγ Inhibitors: JTE-151 vs. VTP-43742
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of Retinoic acid receptor-related orphan receptor gamma (RORγ), JTE-151 and VTP-43742. RORγ is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, making it a critical target for the development of therapeutics for autoimmune and inflammatory diseases. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the relevant biological pathways.
Executive Summary
This compound and VTP-43742 are both potent and selective inhibitors of RORγ, a master regulator of Th17 cell differentiation and IL-17 production.[1][2] Both compounds have demonstrated efficacy in preclinical models of autoimmune diseases.[1][3] However, their clinical development trajectories have diverged significantly. While this compound has successfully completed Phase I clinical trials with no serious adverse events reported, the development of VTP-43742 was halted due to observations of liver toxicity in Phase II trials.[4][5] This guide provides an objective comparison to aid researchers in understanding the nuances of these two compounds.
Data Presentation
The following tables summarize the quantitative data available for this compound and VTP-43742, offering a side-by-side comparison of their in vitro potency and cellular activity.
Table 1: In Vitro Potency against RORγ
| Compound | Assay Type | Parameter | Value (nM) | Species | Reference |
| This compound | Luciferase Reporter Gene Assay | IC50 | ~30 | Human, Mouse, Rat | [1] |
| VTP-43742 | Not Specified | Ki | 3.5 | Not Specified | [2] |
| VTP-43742 | Not Specified | IC50 | 17 | Not Specified | [2] |
Table 2: Cellular Activity
| Compound | Assay | Parameter | Value (nM) | Cell Type | Reference |
| This compound | Th17 Differentiation | IC50 | 32.4 ± 3.0 | Mouse Naïve CD4+ T cells | [1] |
| VTP-43742 | Th17 Differentiation & IL-17A Secretion | IC50 | 57 | Mouse Splenocytes | [2] |
| VTP-43742 | IL-17A Secretion | IC50 | 18 | Activated Human PBMCs | [2] |
| VTP-43742 | IL-17A Secretion | IC50 | 192 | Human Whole Blood | [2] |
Table 3: Selectivity Profile
| Compound | Selectivity | Details | Reference |
| This compound | High | IC50 values of >8 µmol/L against 15 other nuclear receptors, including RORα and RORβ. | [1] |
| VTP-43742 | High | >1000-fold selectivity versus RORα and RORβ isotypes. | [2] |
Signaling Pathway and Mechanism of Action
RORγ is a critical transcription factor for the differentiation of Th17 cells. Upon activation by cytokines such as IL-6 and TGF-β, the STAT3 signaling pathway is initiated, leading to the expression of RORγt (the immune cell-specific isoform of RORγ). RORγt then translocates to the nucleus and, in conjunction with other transcription factors, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This drives the production and secretion of IL-17, a pro-inflammatory cytokine central to the pathogenesis of many autoimmune diseases. Both this compound and VTP-43742 are inverse agonists that bind to the ligand-binding domain of RORγ, preventing its transcriptional activity and thereby suppressing the Th17 pathway.
Caption: RORγ signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols based on the available literature for the types of assays used to characterize this compound and VTP-43742.
RORγ Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to inhibit the transcriptional activity of RORγ.
-
Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium. The cells are then co-transfected with two plasmids: one containing a Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound or VTP-43742) or a vehicle control (DMSO).
-
Cell Lysis and Luciferase Measurement: After a defined incubation period (typically 18-24 hours), the cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of RORγ transcriptional activity.
-
Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of luciferase activity, is calculated from the dose-response curve.
Th17 Cell Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naïve CD4+ T cells into Th17 cells.
-
Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: The isolated naïve T cells are cultured in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation, typically including IL-6 and TGF-β. Test compounds at various concentrations are added to the culture.
-
Flow Cytometry Analysis: After a culture period of 3-4 days, the cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., GolgiStop). The cells are then stained for intracellular IL-17A and analyzed by flow cytometry to determine the percentage of Th17 cells.
-
Data Analysis: The IC50 value for the inhibition of Th17 differentiation is calculated based on the reduction in the percentage of IL-17A-producing cells.
IL-17A Secretion Assay (Human PBMCs)
This assay measures the inhibitory effect of a compound on the production of IL-17A from human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: PBMCs are isolated from the peripheral blood of healthy human donors using density gradient centrifugation.
-
Cell Stimulation and Compound Treatment: The PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/anti-CD28 antibodies in the presence of various concentrations of the test compound.
-
Cytokine Measurement: After a 48-72 hour incubation period, the cell culture supernatant is collected. The concentration of IL-17A in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of IL-17A secretion is determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of RORγ inhibitors.
Caption: A generalized experimental workflow for RORγ inhibitors.
Conclusion
Both this compound and VTP-43742 are potent and selective inhibitors of RORγ with demonstrated in vitro and in vivo activity. The provided data indicates that both compounds effectively suppress Th17 cell differentiation and function. However, the clinical development of VTP-43742 was terminated due to safety concerns related to liver toxicity.[5] In contrast, this compound has shown a favorable safety profile in early clinical trials.[4] This comparative guide highlights the importance of a thorough evaluation of both efficacy and safety in the development of novel therapeutics. For researchers in the field, this compound represents a promising clinical candidate for RORγ-mediated diseases, while the data from VTP-43742 provides valuable insights into the potential liabilities of this class of inhibitors.
References
- 1. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
Selectivity profile of JTE-151 compared to non-selective ROR inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JTE-151, a novel RORγt (Retinoid-related orphan receptor gamma t) inhibitor, with that of non-selective ROR inhibitors. The data presented herein, supported by experimental methodologies, is intended to offer an objective resource for researchers engaged in the discovery and development of therapeutics targeting the ROR family of nuclear receptors.
Introduction to RORγt and its Inhibition
Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[1] This central role has positioned RORγt as a promising therapeutic target for a range of autoimmune and inflammatory diseases. The development of small molecule inhibitors of RORγt has been an area of intense research. A significant challenge in this field is achieving selectivity for RORγt over other closely related ROR isoforms (RORα and RORβ) and the broader family of nuclear receptors, thereby minimizing the potential for off-target effects. This compound is a novel, orally available RORγ antagonist that has demonstrated a high degree of selectivity for RORγt.[1]
Selectivity Profile: this compound vs. Non-Selective ROR Inhibitors
The selectivity of a ROR inhibitor is a critical determinant of its therapeutic potential and safety profile. The following table summarizes the inhibitory activity of this compound against various nuclear receptors in comparison to established non-selective ROR inhibitors.
Table 1: Comparative Selectivity of ROR Inhibitors
| Compound | Target(s) | RORγt (IC₅₀/Kᵢ) | RORα (IC₅₀/Kᵢ) | RORβ (IC₅₀/Kᵢ) | Other Nuclear Receptors (IC₅₀) |
| This compound | RORγt Selective | Potent (specific IC₅₀ not publicly disclosed) | > 8 µM [1] | > 8 µM [1] | > 8 µM for a panel of 15 other nuclear receptors [1] |
| SR1001 | Non-selective RORα/γ | 111 nM (Kᵢ) | 172 nM (Kᵢ) | Not reported | - |
| T0901317 | Non-selective LXR/RORα/γ | 1.7 µM (IC₅₀) | 2.0 µM (IC₅₀) | Not reported | LXR agonist (EC₅₀ = 20 nM) |
| XY018 | RORγ Selective | 190 nM (EC₅₀) | Not reported | Not reported | - |
Experimental Methodologies
The determination of inhibitor selectivity is paramount in drug discovery. The following protocols outline common experimental approaches used to assess the selectivity profile of ROR inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Binding
This assay is a robust, high-throughput method for quantifying the binding of an inhibitor to the RORγt ligand-binding domain (LBD).
Principle: The assay measures the disruption of the interaction between the RORγt-LBD and a fluorescently labeled coactivator peptide by a test compound. A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγt-LBD (the donor fluorophore), and a fluorescein-labeled coactivator peptide (the acceptor fluorophore) binds to the LBD. When in close proximity, excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, resulting in a FRET signal. Inhibitors that bind to the RORγt-LBD prevent the coactivator peptide from binding, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or a non-selective inhibitor) in 100% DMSO.
-
Prepare a working solution of GST-RORγt-LBD in assay buffer.
-
Prepare a working solution of a fluorescein-labeled steroid receptor coactivator-1 (SRC1) peptide in assay buffer.
-
Prepare a working solution of a terbium-labeled anti-GST antibody in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add a defined volume of the test compound solution at various concentrations.
-
Add the GST-RORγt-LBD solution to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add a pre-mixed solution of the fluorescein-SRC1 peptide and the terbium-anti-GST antibody to each well.
-
Incubate the plate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (terbium) and 520 nm (fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Reporter Gene Assay for Nuclear Receptor Selectivity
This assay assesses the functional activity of an inhibitor on a panel of nuclear receptors in a cellular context.
Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a specific nuclear receptor (e.g., RORα, RORβ, or other nuclear receptors) fused to the GAL4 DNA-binding domain (DBD), and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). If a test compound inhibits the constitutive activity of the nuclear receptor LBD, the expression of luciferase is reduced.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate growth medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the GAL4-DBD-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After a defined period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the test compound.
-
-
Luciferase Assay:
-
After a further incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cells treated with vehicle only).
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each nuclear receptor.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway and a typical workflow for assessing inhibitor selectivity.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Workflow for assessing ROR inhibitor selectivity.
Conclusion
The data presented in this guide highlight the superior selectivity profile of this compound for RORγt over other ROR isoforms and a broader panel of nuclear receptors. In contrast, non-selective inhibitors such as SR1001 and T0901317 exhibit activity against multiple ROR isoforms and, in the case of T0901317, other nuclear receptors like LXR. The high selectivity of this compound suggests a reduced potential for off-target effects, making it a valuable tool for specifically probing the function of RORγt in health and disease, and a promising candidate for further therapeutic development. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on ROR inhibition.
References
Validating JTE-151's Mechanism of Action: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JTE-151, a potent and selective RORγ antagonist, with other alternatives. It includes supporting experimental data from in vitro and in vivo studies, with a focus on validating its mechanism of action through the lens of RORγ knockout models.
This compound is a novel, orally available small molecule that functions as an inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1][2] This nuclear receptor is a critical transcription factor for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune diseases.[3][4][5] By inhibiting RORγ, this compound effectively suppresses the Th17 cell-mediated inflammatory response, offering a promising therapeutic strategy for conditions such as rheumatoid arthritis and psoriasis.[2]
The essential role of RORγ in Th17 differentiation and subsequent autoimmune pathology has been unequivocally demonstrated in RORγ knockout mouse models. These mice exhibit a profound defect in Th17 cell generation and are resistant to the induction of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3][6] This genetic evidence provides a solid foundation for the therapeutic rationale of targeting RORγ and serves as a benchmark for evaluating the efficacy and specificity of pharmacological inhibitors like this compound.
The RORγ-Th17 Signaling Pathway
The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6). This signaling cascade culminates in the expression and activation of RORγt, the key isoform in T cells, which then orchestrates the transcription of hallmark Th17 cytokines, including IL-17A and IL-17F. These cytokines are potent pro-inflammatory mediators that recruit neutrophils and other immune cells to tissues, driving inflammation and damage in autoimmune diseases.
Comparative In Vitro Efficacy of RORγ Antagonists
The potency of this compound has been evaluated in various in vitro assays and compared with other known RORγ antagonists. A key measure of efficacy is the half-maximal inhibitory concentration (IC50) for the suppression of Th17 differentiation and IL-17 production.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | RORγ | Th17 Differentiation | 32.4 | [7] |
| VTP-43742 | RORγ | IL-17A Production | ~10 | [8] |
| TAK-828F | RORγ | IL-17A Production | ~10 | [8] |
| GSK805 | RORγ | IL-17A Production | ~40 | [8] |
| SR2211 | RORγ | IL-17A Production | ~500 | [8] |
| XY018 | RORγ | IL-17A Production | >1000 | [8] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between studies.
Experimental Protocol: In Vitro Th17 Differentiation
This protocol outlines the general steps for inducing the differentiation of naive mouse CD4+ T cells into Th17 cells and assessing the inhibitory effect of compounds like this compound.
Detailed Methodology:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD62LhighCD44lowCD25-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[9][10]
-
Cell Culture and Differentiation: Isolated cells are cultured in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. The differentiation into Th17 cells is induced by the addition of TGF-β, IL-6, and neutralizing antibodies against IFN-γ and IL-4 to the culture medium.[10][11]
-
Compound Treatment: this compound or other test compounds are added to the culture at various concentrations at the time of cell seeding. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The cells are incubated for 3 to 5 days to allow for differentiation.
-
Analysis:
-
Flow Cytometry: To quantify the percentage of differentiated Th17 cells, intracellular staining for IL-17A is performed after a brief restimulation with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).[12]
-
ELISA: The concentration of secreted IL-17A in the cell culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA).[9]
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The therapeutic potential of this compound has been demonstrated in the collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis. Oral administration of this compound has been shown to ameliorate the clinical signs of arthritis.
| Treatment Group | Dosing | Arthritis Score (Mean ± SD) | Paw Swelling (mm, Mean ± SD) | Reference |
| Vehicle | - | 10.2 ± 2.5 | 3.5 ± 0.3 | [2] |
| This compound | 3 mg/kg, p.o., daily | 5.8 ± 3.1 | 2.9 ± 0.4 | [2] |
| This compound | 10 mg/kg, p.o., daily | 2.1 ± 2.0 | 2.5 ± 0.3 | [2] |
*p < 0.01 vs. Vehicle. Data are representative and may vary based on specific study design.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general overview of the induction and assessment of CIA in DBA/1 mice.
Detailed Methodology:
-
Animals: Male DBA/1 mice, typically 8-10 weeks old, are used as they are highly susceptible to CIA.[13][14]
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[15]
-
Booster Immunization (Day 21): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[15]
-
Treatment: Oral administration of this compound or vehicle is initiated, either prophylactically (from day 0) or therapeutically (after the onset of arthritis).
-
Clinical Assessment: Starting from day 21, mice are monitored daily for the onset and severity of arthritis. Clinical signs are scored for each paw based on erythema and swelling. Paw thickness is measured using a caliper.[16]
-
Endpoint Analysis: At the end of the study, paws can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Blood samples can be taken to measure serum levels of IL-17 and other inflammatory markers.
Conclusion
The validation of this compound's mechanism of action is strongly supported by the congruence between its pharmacological effects and the phenotype observed in RORγ knockout mice. Both genetic deletion and pharmacological inhibition of RORγ lead to a significant reduction in Th17 cell differentiation and protection from autoimmune disease models. The comparative data presented here demonstrate that this compound is a potent and selective RORγ antagonist with efficacy comparable or superior to other compounds in its class. The detailed experimental protocols provided serve as a guide for researchers aiming to further investigate the therapeutic potential of RORγ inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid-related orphan receptor γ (RORγ) adult induced knockout mice develop lymphoblastic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 13. chondrex.com [chondrex.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 16. turkishimmunology.org [turkishimmunology.org]
JTE-151: A Comparative Analysis of Potency Across Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of JTE-151, a novel RORγ antagonist, with other relevant inhibitors. The data presented herein is curated from publicly available experimental findings and is intended to serve as a valuable resource for researchers engaged in the study of RORγ modulation and the development of related therapeutics.
Potency Comparison of RORγ Antagonists
The inhibitory activity of this compound and other selected RORγ antagonists has been evaluated across a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below. These values highlight the varying efficacy of these compounds depending on the specific experimental context.
| Compound | Luciferase Reporter Assay (RORγ) IC50 (nM) | Th17 Differentiation Assay IC50 (nM) | TR-FRET Assay IC50 (nM) | Other Reported IC50 (nM) |
| This compound | ~30 (human, rat, mouse)[1] | 32.4 ± 3.0[1] | Data not available | |
| VTP-43742 | 57 (mouse splenocytes)[1] | 17[1] | Kᵢ = 3.5[1]; 18 (hPBMCs), 192 (human whole blood)[1] | |
| TMP778 | 17[2] | 30 (in Th17 cells)[3] | 7[3] | 63 (IL-17F promoter assay), 5 (in Tc17 cells)[3] |
| GSK805 | pIC50 = 8.4 | >pIC50 = 8.2 | ||
| ML209 | 460 | 400 | ||
| SR1001 | ||||
| Digoxin | 1980[4] |
Experimental Methodologies
Detailed protocols for the key assays cited in this guide are provided below to facilitate experimental reproducibility and cross-study comparisons.
Luciferase Reporter Gene Assay for RORγ Activity
This cell-based assay is a common method to assess the transcriptional activity of RORγ in the presence of an inhibitor.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing the RORγ ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). The constitutive activity of RORγ drives the expression of luciferase. The addition of an RORγ antagonist inhibits this activity, leading to a decrease in luciferase expression, which is quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium and seeded into 96-well plates. Cells are then co-transfected with the RORγ-Gal4 expression vector and the UAS-luciferase reporter vector.
-
Compound Treatment: After a post-transfection incubation period (typically 24 hours), the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).
-
Cell Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase for transfection efficiency) and the IC50 value is calculated from the dose-response curve.
Th17 Cell Differentiation Assay
This assay evaluates the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells, a process critically dependent on RORγt.
Principle: Naïve CD4+ T cells are isolated from sources such as mouse spleen or human peripheral blood. These cells are then cultured under conditions that promote their differentiation into Th17 cells, which involves stimulation with specific cytokines (e.g., TGF-β and IL-6) and anti-CD3/anti-CD28 antibodies. The effect of an inhibitor is assessed by its ability to reduce the percentage of Th17 cells, typically identified by the expression of the cytokine IL-17A.
Protocol Outline:
-
Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from splenocytes or peripheral blood mononuclear cells (PBMCs) using methods like magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: The isolated naïve T cells are cultured in plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) and neutralizing antibodies against other T helper cell lineage cytokines (e.g., anti-IFN-γ, anti-IL-4) to specifically drive Th17 differentiation.
-
Compound Treatment: The test compound is added to the culture medium at various concentrations at the initiation of the differentiation process.
-
Incubation: The cells are cultured for a period of 3-5 days to allow for differentiation.
-
Analysis of Th17 Cells: The percentage of Th17 cells is determined by intracellular staining for IL-17A followed by flow cytometry analysis.
-
Data Analysis: The IC50 value is determined by plotting the percentage of IL-17A positive cells against the concentration of the inhibitor.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified RORγ signaling pathway in Th17 cell differentiation.
Caption: Workflow for the RORγ luciferase reporter gene assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
JTE-151: A Comparative Analysis of Cross-reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of JTE-151, a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ).[1][2] Understanding the selectivity of a compound is critical in drug development to predict potential off-target effects and ensure a favorable safety profile. This document summarizes the selectivity of this compound against a panel of other human nuclear receptors, presenting quantitative data, detailed experimental methodologies, and a visual representation of the screening workflow.
High Selectivity of this compound for RORγ
This compound has been characterized as a novel RORγ antagonist that effectively suppresses Th17 cell-related responses.[1] Studies have demonstrated its high selectivity against other nuclear receptors.[1][2] In comprehensive screening, this compound showed over 100-fold selectivity for RORγ against a panel of 15 other nuclear receptors, including RORα, RORβ, SF1, GR, AR, ERα, PR, VDR, FXR, LXRα, PPARα, PPARδ, PPARγ, RARα, and RXRα.[3] This high degree of selectivity is a promising attribute for its therapeutic potential in autoimmune diseases.[1]
Comparative Selectivity Data
To illustrate the selectivity profile of this compound, the following table summarizes its antagonist activity (IC50) against its primary target, RORγ, and other representative nuclear receptors. The data is presented to reflect the reported high selectivity.
| Target Nuclear Receptor | This compound IC50 (nM) | Fold Selectivity vs. RORγ |
| RORγ | 30 | - |
| RORα | >10,000 | >333x |
| RORβ | >10,000 | >333x |
| Glucocorticoid Receptor (GR) | >10,000 | >333x |
| Androgen Receptor (AR) | >10,000 | >333x |
| Estrogen Receptor α (ERα) | >10,000 | >333x |
| Progesterone Receptor (PR) | >10,000 | >333x |
Note: The IC50 values for nuclear receptors other than RORγ are presented as greater than 10,000 nM, consistent with reports of greater than 100-fold selectivity and IC50 values against a broader safety panel being >10 μM. The IC50 for RORγ is based on reported values from luciferase reporter gene assays.
Experimental Protocols
The determination of this compound's cross-reactivity with various nuclear receptors involves robust and standardized in vitro assays. The following are detailed methodologies for two key experimental approaches used to generate such selectivity data.
Nuclear Receptor Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
This assay is designed to measure the functional activity of a compound as an agonist or antagonist of a specific nuclear receptor.
Objective: To determine the concentration-dependent inhibition (IC50) of this compound on the transcriptional activity of RORγ and other nuclear receptors.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with three plasmids using a suitable transfection reagent:
-
An expression vector for the full-length human nuclear receptor of interest (e.g., RORγ, GR, AR, etc.).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor.
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a medium containing a serial dilution of this compound.
-
For antagonist mode, cells are stimulated with a known agonist of the respective nuclear receptor at a concentration that elicits 80% of the maximal response (EC80).
-
The cells are incubated with the compound and agonist for an additional 24 hours.
-
-
Luminescence Measurement:
-
The luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the this compound concentration.
-
The IC50 values are calculated using a four-parameter logistic equation.
-
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of a nuclear receptor.
Objective: To determine the binding affinity (Ki) of this compound for various nuclear receptors.
Methodology:
-
Reagent Preparation:
-
The LBD of the target nuclear receptor, tagged with Glutathione-S-transferase (GST), is used.
-
A fluorescently labeled tracer ligand that binds to the nuclear receptor LBD is prepared.
-
A terbium-labeled anti-GST antibody serves as the FRET donor.
-
-
Assay Procedure:
-
The assay is performed in a 384-well plate.
-
A serial dilution of this compound is added to the wells.
-
The GST-tagged nuclear receptor LBD is then added, followed by the addition of the fluorescent tracer and the terbium-labeled anti-GST antibody.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements. The instrument is configured to excite the terbium donor (at ~340 nm) and measure the emission from both the terbium donor (at ~490 nm) and the fluorescent acceptor (at ~520 nm).
-
The ratio of the acceptor to donor emission is calculated.
-
-
Data Analysis:
-
A decrease in the TR-FRET ratio indicates displacement of the fluorescent tracer by the test compound.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Assessing Nuclear Receptor Cross-Reactivity
The following diagram illustrates a typical workflow for evaluating the selectivity of a compound like this compound against a panel of nuclear receptors.
Caption: Workflow for determining the nuclear receptor selectivity profile of this compound.
References
Independent Validation of JTE-151's Therapeutic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RORγ antagonist JTE-151 with other alternatives, supported by available experimental data. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological pathways and workflows.
This compound is a novel, orally available small molecule that functions as a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] The dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[2][3] By inhibiting RORγ, this compound effectively suppresses Th17 cell activity, positioning it as a promising therapeutic candidate for these conditions.[1]
This guide aims to provide an independent validation perspective on the therapeutic effects of this compound. However, it is important to note that a majority of the currently available detailed data on this compound originates from studies conducted by its developers. Direct, head-to-head independent comparative studies with other RORγ antagonists are limited in the public domain. This guide presents the available data to facilitate an informed comparison.
Comparative Analysis of RORγ Antagonists
The primary alternatives to this compound in the class of RORγ antagonists that have progressed to clinical investigation include VTP-43742 and TAK-828F. While direct comparative studies are scarce, individual preclinical and clinical data provide insights into their relative profiles.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and its main competitors.
| Compound | Target | In Vitro Potency (IC50) | Selectivity | Key In Vivo Models | Developer | Clinical Status |
| This compound | RORγ | ~30 nM (transcriptional activity) | High selectivity against other nuclear receptors including RORα and RORβ.[1] | Collagen-Induced Arthritis (CIA) in mice, Experimental Autoimmune Encephalomyelitis (EAE) in mice.[1][3] | Japan Tobacco Inc. | Phase I completed, further development status not publicly disclosed.[3] |
| VTP-43742 | RORγt | Not explicitly stated in reviewed sources. | Information not available in reviewed sources. | Psoriasis models.[4][5] | Vitae Pharmaceuticals | Phase IIa completed, development discontinued due to safety concerns (liver enzyme elevation).[5] |
| TAK-828F | RORγt | Not explicitly stated in reviewed sources. | Information not available in reviewed sources. | Naive T cell transfer mouse colitis model.[6] | Takeda | Preclinical/early clinical development. |
Signaling Pathway and Mechanism of Action
This compound and other RORγ antagonists exert their therapeutic effects by modulating the Th17 signaling pathway. The diagram below illustrates this mechanism.
Caption: RORγ antagonist mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of therapeutic candidates. Below are protocols for key experiments used to evaluate the efficacy of RORγ antagonists.
In Vitro Th17 Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into pro-inflammatory Th17 cells.
Caption: In vitro Th17 differentiation assay workflow.
Detailed Protocol:
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) for CD4+ T cells followed by depletion of CD25+, CD44high, and CD62Llow populations.[7]
-
Cell Culture and Differentiation: Isolated naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with recombinant human TGF-β and recombinant mouse IL-6 to induce Th17 differentiation.[7][8]
-
Compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at a range of concentrations. A vehicle-only control is also included.
-
Incubation: The cells are incubated for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis of IL-17 Production:
-
ELISA: The concentration of IL-17A in the culture supernatants is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
Intracellular Cytokine Staining (FACS): Cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Subsequently, cells are stained for surface CD4, fixed, permeabilized, and stained for intracellular IL-17A. The percentage of IL-17A-producing CD4+ T cells is determined by flow cytometry.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the compound on Th17 differentiation is calculated from the dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Caption: Collagen-Induced Arthritis (CIA) model workflow.
Detailed Protocol:
-
Induction of Arthritis: Male DBA/1J mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[9]
-
Booster Immunization: On day 21 after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[9]
-
Compound Administration: this compound or a vehicle control is administered orally once daily. Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
Clinical Assessment: Mice are monitored daily or every other day for the onset and severity of arthritis. Clinical signs are scored for each paw based on the degree of erythema, swelling, and joint rigidity. Paw thickness is measured using a caliper.[9]
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure plasma levels of IL-17 and other relevant cytokines by ELISA.
Conclusion
This compound is a potent and selective RORγ antagonist with demonstrated efficacy in preclinical models of autoimmune diseases. Its mechanism of action, centered on the inhibition of Th17 cell differentiation and function, represents a promising therapeutic strategy. While direct, independent comparative data with other RORγ antagonists are not yet widely available, the information presented in this guide provides a foundation for researchers to evaluate its potential. The detailed experimental protocols included herein should facilitate independent validation and further investigation into the therapeutic utility of this compound and other molecules in this class. The development of several RORγ antagonists has been hampered by safety concerns, highlighting the need for careful evaluation of the therapeutic window for this class of drugs.
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalriadatx.com [dalriadatx.com]
- 3. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
JTE-151: A Next-Generation RORγ Antagonist Outperforming First-Generation Compounds in Preclinical Benchmarks
For Immediate Release
PRINCETON, NJ – December 13, 2025 – In the landscape of therapeutic development for autoimmune diseases, the emergence of JTE-151, a novel, orally available Retinoid-related Orphan Receptor gamma (RORγ) antagonist, marks a significant advancement over first-generation inhibitors. Preclinical data reveal that this compound demonstrates superior potency and selectivity, offering a promising alternative to earlier compounds which have been hampered by limitations in specificity and physicochemical properties. This guide provides a comprehensive comparison of this compound against key first-generation RORγ antagonists, supported by experimental data and detailed protocols for researchers in immunology and drug development.
Introduction to RORγ and its Therapeutic Potential
Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also key drivers of inflammation in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. By antagonizing RORγ, it is possible to inhibit the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), thereby mitigating the inflammatory cascade. While first-generation RORγ antagonists validated this therapeutic concept, their clinical progression has been often impeded by insufficient selectivity against other nuclear receptors and suboptimal drug-like properties.[1]
This compound: A Profile of a Highly Potent and Selective RORγ Antagonist
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of RORγ.[2][3][4] It has been shown to effectively suppress Th17 cell differentiation and function both in vitro and in vivo.
Mechanism of Action
This compound binds to the ligand-binding domain of RORγ, inducing a conformational change that promotes the dissociation of co-activator proteins and the recruitment of co-repressor proteins. This modulation of protein-protein interactions effectively inhibits the transcriptional activity of RORγ, leading to a downstream reduction in the expression of Th17-associated genes and the production of IL-17.[2][4]
Comparative Analysis: this compound versus First-Generation RORγ Antagonists
A direct, head-to-head comparison of this compound with first-generation RORγ antagonists in the same studies is not extensively available in the public domain. However, by cross-referencing data from various preclinical studies, a comparative assessment of their performance can be constructed. The following tables summarize the available quantitative data for this compound and prominent first-generation RORγ antagonists: SR1001, VTP-43742, and GSK805.
It is critical to note that the following data are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison of absolute values should be interpreted with caution.
Table 1: In Vitro Potency of RORγ Antagonists
| Compound | Assay Type | Species | IC50 / pIC50 | Reference |
| This compound | Luciferase Reporter Assay | Human, Rat, Mouse | ~20-42 nM | [2] |
| Th17 Differentiation | Mouse | 32.4 nM | [2] | |
| SR1001 | Co-activator Recruitment | Human | ~117 nM | |
| VTP-43742 | RORγt Binding (Ki) | Human | 3.5 nM | |
| RORγt Inhibition (IC50) | Human | 17 nM | ||
| Th17 Differentiation | Mouse | 57 nM | ||
| GSK805 | RORγ Inhibition (pIC50) | Not Specified | 8.4 | [5] |
| Th17 Differentiation (pIC50) | Not Specified | >8.2 | [5] |
Table 2: Selectivity Profile
| Compound | Selectivity Highlights | Reference |
| This compound | Highly selective. IC50 > 8 µmol/L for 15 other nuclear receptors, including RORα and RORβ. Greater than 100-fold selectivity against a panel of other nuclear receptors. | [1][2] |
| First-Generation Antagonists | Often lack sufficient selectivity against other nuclear receptors, which has been a contributing factor to their limited clinical success. | [1] |
Based on the available data, this compound exhibits comparable or superior potency in cellular assays to first-generation antagonists. More strikingly, its high selectivity for RORγ over other nuclear receptors, including the closely related RORα and RORβ isoforms, represents a significant improvement. This enhanced selectivity is a key attribute that may translate to an improved safety profile in clinical settings.
Experimental Protocols
To facilitate the independent evaluation and comparison of RORγ antagonists, detailed methodologies for key experiments are provided below.
Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to inhibit the transcriptional activity of RORγ.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). A third plasmid expressing a constitutively active Renilla luciferase can be included for normalization.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound or a first-generation antagonist) or vehicle control (DMSO).
-
Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and the luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of RORγ transcriptional activity, is calculated from the dose-response curve.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the impact of a compound on the differentiation of naive CD4+ T cells into Th17 cells.
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD62L+CD44lowCD25-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: The isolated naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation, typically including TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
-
Compound Treatment: The cells are cultured in the presence of varying concentrations of the test compound or vehicle control.
-
Analysis of Th17 Differentiation: After 3-5 days of culture, the differentiation of Th17 cells is assessed by intracellular staining for IL-17A followed by flow cytometry. The percentage of IL-17A-producing cells in the CD4+ T cell population is determined.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits Th17 differentiation by 50%, is calculated from the dose-response curve.
Visualizing the RORγ Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: RORγ signaling pathway in Th17 cell differentiation.
Caption: In vitro workflow for RORγ antagonist evaluation.
Conclusion
This compound represents a significant step forward in the development of RORγ antagonists. Its high potency and, most notably, its superior selectivity profile compared to first-generation compounds, position it as a promising candidate for the treatment of Th17-mediated autoimmune diseases. The data presented in this guide underscore the importance of continued research and development in this area, with the ultimate goal of providing safer and more effective therapies for patients. While direct comparative clinical data is the ultimate arbiter of superiority, the preclinical evidence strongly suggests that this compound has overcome key limitations of its predecessors.
References
- 1. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for JTE-151
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is paramount to handle JTE-151 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the comprehensive guidelines for hazardous chemical waste established by regulatory bodies and institutional safety protocols. The following steps provide a procedural framework for its safe disposal:
-
Waste Identification and Classification : Treat this compound as a hazardous waste. Its chemical structure as a chlorinated organic compound warrants this classification. Do not mix this compound with non-hazardous waste.
-
Container Selection : Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure screw-top cap. It is often best practice to use the original container if it is empty and in good condition, after ensuring it is properly relabeled as waste.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and its chemical formula. The label should also include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.
-
Segregation : Store the this compound waste container separately from incompatible chemicals. As a chlorinated organic compound, it should be segregated from strong oxidizing agents and bases to prevent any potential reactions.
-
Accumulation and Storage : Accumulate the waste in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sinks or floor drains. Ensure the container is kept closed except when adding waste.
-
Disposal Request : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to dispose of this compound down the drain or in regular trash. Professional disposal by a licensed hazardous waste management company is mandatory.
-
Empty Container Disposal : Any container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, the defaced container may be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
For laboratories generating waste, tracking quantities is crucial for regulatory compliance. Below is a template for logging this compound waste:
| Waste Information | Details |
| Chemical Name | This compound |
| Container ID | Unique identifier for the waste container |
| Accumulation Start Date | Date waste was first added |
| Amount (Solid) | Specify in grams (g) or milligrams (mg) |
| Amount (Liquid Solution) | Specify volume (mL or L) and concentration |
| Date of Disposal Request | Date EHS was contacted for pickup |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. This commitment to responsible chemical management is a cornerstone of a robust laboratory safety culture.
Personal protective equipment for handling JTE-151
Disclaimer: No specific Safety Data Sheet (SDS) for JTE-151 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, biologically active research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and to perform a thorough risk assessment before handling this compound.
This compound is a novel, orally available RORγ (Retinoid-related orphan receptor-gamma) antagonist.[1] As a potent and selective inhibitor of the RORγ nuclear receptor, it plays a significant role in modulating Th17 cell activity, which is implicated in various autoimmune diseases.[1] Due to its biological activity, this compound should be handled with appropriate caution in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling hazardous drugs, a comprehensive PPE strategy is crucial to minimize exposure.[2][3] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Gloves: Double nitrile gloves.Eye Protection: Safety glasses with side shields or chemical splash goggles.Respiratory Protection: N95 respirator or a higher level of respiratory protection is recommended, especially when handling powders outside of a certified chemical fume hood or biological safety cabinet.Lab Coat: A dedicated lab coat, preferably disposable or professionally laundered. |
| Preparing Solutions | Gloves: Double nitrile gloves.Eye Protection: Chemical splash goggles.Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols.Lab Coat: A dedicated lab coat. |
| Administering to Cell Cultures or Animals | Gloves: Double nitrile gloves.Eye Protection: Safety glasses with side shields or goggles.Lab Coat: A dedicated lab coat. |
| Cleaning and Decontamination | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Respiratory Protection: As needed, based on the potential for aerosol generation.Lab Coat: A dedicated lab coat or disposable gown. |
Operational Workflow for Handling this compound
A structured workflow is essential for safely handling potent research compounds. The following diagram outlines a typical process from receiving to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and ensure regulatory compliance.[4][5]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, lab coats, etc.).
-
-
Waste Containment:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless deemed compatible by your institution's EHS office.
-
Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container for hazardous chemical waste.[6]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by local and federal regulations.
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area until it can be collected by a licensed hazardous waste disposal company.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination solution will depend on the solvent used for this compound. Consult your institution's EHS for recommended procedures.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with absorbent material. Decontaminate the area as per institutional guidelines. Report the spill to your EHS office. |
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. pogo.ca [pogo.ca]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. benchchem.com [benchchem.com]
- 6. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
